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  • Product: 2-bromopentanoyl Chloride
  • CAS: 42768-45-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Preparation of 2-Bromopentanoyl Chloride Using Thionyl Chloride

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2-bromopentanoyl chloride from 2-bromopentanoic acid utilizing thionyl chloride. The docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2-bromopentanoyl chloride from 2-bromopentanoic acid utilizing thionyl chloride. The document delves into the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and analytical techniques for product characterization.

Introduction: The Significance of 2-Bromopentanoyl Chloride

2-Bromopentanoyl chloride is a valuable bifunctional reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive acyl chloride and a bromine atom at the alpha position, allows for sequential or orthogonal functionalization. This dual reactivity makes it a key intermediate for introducing the 2-bromopentanoyl moiety into a wide array of molecular scaffolds, enabling the synthesis of complex target molecules.[1][2] The acyl chloride can readily react with nucleophiles like alcohols and amines to form esters and amides, respectively, while the bromine atom serves as a leaving group for nucleophilic substitution or as a handle for organometallic cross-coupling reactions.[1]

The Core Transformation: Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis.[3] The reaction proceeds through a well-established mechanism that transforms the hydroxyl group of the carboxylic acid into a superior leaving group.[4]

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[5][6] This forms a highly reactive chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the irreversible loss of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), leads to the formation of the desired acyl chloride.[6][7] This evolution of gases effectively drives the reaction to completion.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checks and explanations for each critical step.

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
2-Bromopentanoic acidStarting materialEnsure high purity to minimize side reactions.
Thionyl chloride (SOCl₂)Chlorinating agentUse freshly distilled or a new bottle to avoid impurities like S₂Cl₂ which can cause discoloration.[8]
Anhydrous solvent (optional, e.g., DCM, Toluene)Reaction mediumWhile the reaction can be run neat, a solvent can aid in temperature control and handling.[3][8]
Round-bottom flask with reflux condenserReaction vesselEnsure all glassware is thoroughly dried to prevent hydrolysis of thionyl chloride and the product.[9]
Magnetic stirrer and heating mantleFor mixing and heatingProvides uniform heating and reaction progress.
Gas trap (e.g., bubbler with NaOH solution)To neutralize HCl and SO₂ gasEssential for safety and to prevent release of corrosive gases.
Vacuum distillation apparatusPurificationTo isolate the product from non-volatile impurities and excess thionyl chloride.[10]
Step-by-Step Synthesis

Caution: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive HCl and SO₂ gases.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[12]

  • Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-bromopentanoic acid.

  • Addition of Thionyl Chloride: Thionyl chloride (typically 1.5 to 2.0 equivalents) is carefully added to the flask.[9] The reaction may be exothermic, so slow addition may be necessary.

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) for a period of 2-4 hours.[9] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, the excess thionyl chloride is removed. This is typically achieved by rotary evaporation.[10] To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed.[8]

  • Purification: The crude 2-bromopentanoyl chloride is then purified by fractional distillation under reduced pressure.[10] This separates the desired product from any non-volatile impurities. The boiling point of 2-bromopentanoyl chloride is approximately 179.4 °C at 760 mmHg.[13][14]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware Reagents Charge 2-Bromopentanoic Acid Start->Reagents Add_SOCl2 Add Thionyl Chloride Reagents->Add_SOCl2 Reflux Heat to Reflux (2-4h) Add_SOCl2->Reflux Gas_Evo Monitor Gas Evolution Reflux->Gas_Evo Cooldown Cool to Room Temp Gas_Evo->Cooldown Rotovap Remove Excess SOCl₂ Cooldown->Rotovap Distill Vacuum Distillation Rotovap->Distill Product Pure 2-Bromopentanoyl Chloride Distill->Product

Caption: A flowchart of the synthesis of 2-bromopentanoyl chloride.

Characterization and Quality Control

Ensuring the purity and identity of the final product is paramount. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence of the protons in the pentanoyl chain and their respective chemical environments. The proton alpha to the carbonyl and bromine will be a key diagnostic signal.

    • ¹³C NMR will show a characteristic peak for the carbonyl carbon, as well as the other carbons in the molecule.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.[15]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product (199.47 g/mol ) and can provide information about its fragmentation pattern.[14][16]

Safety: A Non-Negotiable Imperative

Thionyl chloride is a highly corrosive and reactive substance that requires careful handling.[17]

  • Handling: Always work in a certified chemical fume hood.[18] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12][19]

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and oxidizing agents.[18][20]

  • Spills: In case of a spill, absorb with an inert material like sand or vermiculite and dispose of as hazardous waste.[17][19] Do not use water.

  • Waste Disposal: All waste materials contaminated with thionyl chloride must be disposed of as hazardous waste according to institutional and local regulations.[18]

Conclusion: A Robust and Reliable Synthesis

The preparation of 2-bromopentanoyl chloride from 2-bromopentanoic acid using thionyl chloride is a robust and widely used transformation in organic chemistry. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably synthesize this valuable intermediate for a multitude of applications in drug discovery and development. The key to a successful synthesis lies in the use of high-purity reagents, anhydrous conditions, and proper purification techniques.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromohexanoyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromopentanoyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]

  • ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.42768-45-6,2-Bromovalerylchloride Suppliers. Retrieved from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • University of Nebraska-Lincoln. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 2-bromopentanoyl Chloride. Retrieved from [Link]

  • SACH. (2025). 5-Bromovaleryl Chloride (CAS No.: 4509-90-4) as Raw Material for Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Bromopentanoyl Chloride: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromopentanoyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis. This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopentanoyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility in the development of novel chemical entities. The inherent reactivity of the acyl chloride moiety, coupled with the synthetic handle provided by the α-bromo substituent, makes it a valuable building block for the construction of a diverse array of molecular architectures, including amides, esters, and various heterocyclic systems. This document will delve into the fundamental aspects of its chemistry, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent for their synthetic endeavors.

Introduction

2-Bromopentanoyl chloride, with the CAS number 42768-45-6, is a reactive acyl halide that serves as a crucial intermediate in a multitude of chemical transformations.[1] Its structure features a five-carbon backbone with two key functional groups: a highly electrophilic acyl chloride at the 1-position and a bromine atom at the 2-position (α-position). This unique arrangement of functional groups dictates its chemical behavior, allowing for sequential or orthogonal reactions to introduce complexity and build molecular diversity. The acyl chloride provides a reactive site for nucleophilic acyl substitution, while the α-bromo group can participate in nucleophilic substitution reactions, enabling further functionalization. This guide will explore the synthesis, properties, and characteristic reactions of 2-bromopentanoyl chloride, providing a robust resource for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-bromopentanoyl chloride is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValueSource
Chemical Formula C₅H₈BrClO[1]
Molecular Weight 199.47 g/mol [1]
CAS Number 42768-45-6[1]
Appearance Colorless to pale yellow liquid
Boiling Point 179.4 °C at 760 mmHg
Density 1.498 g/cm³
Solubility Soluble in most organic solvents (e.g., dichloromethane, THF, toluene); reacts with water and other protic solvents.

Synthesis of 2-Bromopentanoyl Chloride

The most common and efficient method for the preparation of 2-bromopentanoyl chloride is the treatment of 2-bromopentanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to the clean conversion and the formation of gaseous byproducts that are easily removed from the reaction mixture.

Synthesis via the Hell-Volhard-Zelinsky Reaction

The precursor, 2-bromopentanoic acid, is typically synthesized from pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of a carboxylic acid in the presence of a catalytic amount of phosphorus tribromide (PBr₃) and an excess of bromine (Br₂).

Mechanism of the Hell-Volhard-Zelinsky Reaction: The HVZ reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes. The resulting enol then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[2]

HVZ_Mechanism PentanoicAcid Pentanoic Acid AcylBromide Pentancyl Bromide PentanoicAcid->AcylBromide  + PBr₃ PBr3 PBr₃ (cat.) Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromopentanoyl Bromide Enol->AlphaBromoAcylBromide  + Br₂ Br2 Br₂ Product 2-Bromopentanoic Acid AlphaBromoAcylBromide->Product  + H₂O H2O H₂O

Caption: Hell-Volhard-Zelinsky reaction workflow for the synthesis of 2-bromopentanoic acid.

Conversion to 2-Bromopentanoyl Chloride

Once 2-bromopentanoic acid is obtained, it can be converted to the corresponding acyl chloride.

Experimental Protocol: Synthesis of 2-Bromopentanoyl Chloride using Oxalyl Chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

  • 2-Bromopentanoic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromopentanoic acid (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq.) to the stirred solution via a dropping funnel over 30 minutes. Gas evolution (CO₂ and CO) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS or TLC.

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude 2-bromopentanoyl chloride is often used in the next step without further purification.

Self-Validation: The formation of the acyl chloride can be confirmed by IR spectroscopy, where the characteristic C=O stretching frequency of the carboxylic acid (around 1710 cm⁻¹) will be replaced by the higher frequency C=O stretch of the acyl chloride (around 1790-1810 cm⁻¹).

Chemical Reactivity and Key Transformations

The reactivity of 2-bromopentanoyl chloride is dominated by the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (chloride), as well as the reactivity of the α-bromo substituent.

Nucleophilic Acyl Substitution

2-Bromopentanoyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion and form the substitution product.

NAS_Mechanism cluster_products AcylChloride 2-Bromopentanoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate + Nu-H Nucleophile Nu-H Product Substituted Product TetrahedralIntermediate->Product - Cl⁻ Product->Product - H⁺ HCl HCl

Caption: General mechanism of nucleophilic acyl substitution on 2-bromopentanoyl chloride.

4.1.1. Synthesis of Amides

The reaction of 2-bromopentanoyl chloride with primary or secondary amines provides a straightforward route to N-substituted 2-bromopentanamides. These amides are valuable intermediates in medicinal chemistry.[4]

Experimental Protocol: Synthesis of 2-Bromo-N-phenylpentanamide

This protocol is adapted from a general procedure for the synthesis of N-aryl amides from acyl chlorides.[5]

Materials:

  • 2-Bromopentanoyl chloride

  • Aniline

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a dry round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromopentanoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

4.1.2. Synthesis of Esters

Esterification of 2-bromopentanoyl chloride with alcohols or phenols proceeds readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl 2-bromopentanoate

This protocol is based on standard esterification procedures for acyl chlorides.

Materials:

  • 2-Bromopentanoyl chloride

  • Anhydrous ethanol

  • Pyridine

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve 2-bromopentanoyl chloride (1.0 eq.) in anhydrous diethyl ether.

  • Add pyridine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C and slowly add anhydrous ethanol (1.2 eq.).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by distillation.

Reactions at the α-Position

The bromine atom at the α-position is susceptible to nucleophilic substitution (SN2) reactions, providing a route to a variety of α-substituted pentanoyl derivatives.

Applications in Drug Development

The unique bifunctionality of 2-bromopentanoyl chloride makes it a valuable synthon in the preparation of pharmaceutically active compounds. For instance, it can be a precursor for the synthesis of derivatives of valproic acid, a widely used anticonvulsant drug.[6][7] The introduction of various functionalities at the acyl and α-positions allows for the generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

2-Bromopentanoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride gas. Therefore, all glassware and reagents must be thoroughly dried before use. Store 2-bromopentanoyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Quenching Procedure: Small amounts of residual 2-bromopentanoyl chloride can be quenched by slowly adding it to a stirred solution of sodium bicarbonate or by carefully adding it to a large excess of a secondary alcohol like isopropanol.

Characterization

The identity and purity of 2-bromopentanoyl chloride can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain, with the α-proton appearing as a downfield multiplet due to the deshielding effects of the adjacent carbonyl and bromine groups.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a downfield signal for the carbonyl carbon (typically in the range of 170-180 ppm). The α-carbon bearing the bromine atom will also be shifted downfield.

  • FTIR: The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically appearing in the region of 1790-1810 cm⁻¹.[1]

Conclusion

2-Bromopentanoyl chloride is a highly versatile and reactive building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory.

References

  • Google Patents. (1981). Process for preparing amides by reaction in presence of molecular sieve (US Patent No. US4288592A).
  • Google Patents. (2016). Synthesis process for sodium valproate (Chinese Patent No. CN105622390A).
  • PubChem. (n.d.). 2-bromopentanoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

  • PubMed. (1994). Synthesis and evaluation of amino analogues of valproic acid. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Google Patents. (1982). Process for the preparation of oxalyl chloride (US Patent No. US4341720A).
  • National Center for Biotechnology Information. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Retrieved from [Link]

  • YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of BrSCl isolated in different matrixes. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

  • PubMed. (1994). Synthesis and evaluation of amino analogues of valproic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pentenoyl chloride, 2-methyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopentane. Retrieved from [Link]

  • MDPI. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

  • SACH. (2025). 5-Bromovaleryl Chloride (CAS No.: 4509-90-4) as Raw Material for Chemical Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of oxalyl chloride that doesn't involve phosphorus. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). Computational analyses of the vibrational spectra of fentanyl, carfentanil and remifentanil. Retrieved from [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]

  • ResearchGate. (n.d.). Difference FTIR spectra of the CH 2 CHCHO/Cl 2 /para-H 2 sample.... Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Bromovaleryl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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Sources

Foundational

CAS number 42768-45-6 properties and suppliers.

The following technical guide details the properties, reactivity, and applications of 2-Bromopentanoyl Chloride (CAS 42768-45-6) . Core Identity & Chemical Significance[1][2][3] CAS Number: 42768-45-6 IUPAC Name: 2-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, reactivity, and applications of 2-Bromopentanoyl Chloride (CAS 42768-45-6) .

Core Identity & Chemical Significance[1][2][3]

CAS Number: 42768-45-6 IUPAC Name: 2-Bromopentanoyl chloride Synonyms: 2-Bromovaleryl chloride;


-Bromovaleric acid chloride
Chemical Formula:  C

H

BrClO Molecular Weight: 199.47 g/mol [1][2]
Executive Summary

2-Bromopentanoyl chloride is a high-value bifunctional electrophile utilized primarily in the synthesis of peptidomimetics, non-natural amino acid derivatives, and heterocyclic pharmaceutical intermediates. Its structure features two distinct reactive sites: a highly reactive acyl chloride terminus and an


-bromo  motif.[3] This dual functionality allows for sequential nucleophilic attacks—first by acylation (amide/ester formation) and subsequently by nucleophilic substitution (

) at the

-carbon—making it a versatile "linchpin" reagent in Fragment-Based Drug Discovery (FBDD).

Part 1: Chemical & Physical Characterization

The following data represents the physicochemical baseline for handling and process development.

PropertyValueTechnical Note
Appearance Colorless to pale yellow liquidDarkens upon oxidation or hydrolysis.
Boiling Point 179.4°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.498 g/cm³Significantly denser than water; forms the bottom layer in biphasic washes.
Flash Point 62.3°CClass IIIA Combustible Liquid.
Solubility Reacts with water; Soluble in DCM, THF, TolueneHydrolytically Unstable. Must be stored under inert gas (

or Ar).
Refractive Index

Useful for purity checks during distillation.
Stability Moisture Sensitive; LachrymatorDecomposes to HCl and 2-bromopentanoic acid upon water contact.

Part 2: Mechanism of Action & Reactivity

Divergent Synthesis Strategy

The utility of CAS 42768-45-6 lies in its ability to undergo chemoselective step-growth . The acyl chloride reacts kinetically faster than the alkyl bromide, allowing researchers to install the pentanoyl chain onto a scaffold before modifying the


-position.

Primary Pathways:

  • Acylation (Kinetic Control): Rapid reaction with amines or alcohols to form

    
    -bromoamides or 
    
    
    
    -bromoesters.
  • 
    -Substitution (Thermodynamic Control):  The resulting 
    
    
    
    -bromo species undergoes
    
    
    displacement with azides, amines, or thiols to generate functionalized peptidomimetics.
Reaction Workflow Visualization

The following diagram illustrates the sequential functionalization logic used in library synthesis.

G Start 2-Bromopentanoyl Chloride (CAS 42768-45-6) Inter1 Intermediate A: 2-Bromo-N-alkylpentanamide Start->Inter1 Path A: Amine (R-NH2) -HCl (Acylation) Inter2 Intermediate B: 2-Bromo-pentanoate Ester Start->Inter2 Path B: Alcohol (R-OH) -HCl (Esterification) Final1 Target 1: Peptidomimetic (alpha-amino amide) Inter1->Final1 Path C: Azide/Amine (SN2 Substitution) Final2 Target 2: Thioether/Heterocycle Inter1->Final2 Path D: Thiol/Cyclization

Caption: Divergent synthesis workflow showing chemoselective acylation followed by alpha-substitution.

Part 3: Experimental Protocols

Protocol A: Synthesis of an -Bromoamide Scaffold

Context: Standard procedure for coupling CAS 42768-45-6 to a primary amine.

Reagents:

  • 2-Bromopentanoyl chloride (1.0 equiv)[4]

  • Primary Amine (e.g., Benzylamine, 1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the Primary Amine (10 mmol) and TEA (12 mmol) to anhydrous DCM (30 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Rationale: Controls the exotherm of the acyl chloride addition to prevent side reactions.

  • Addition: Add 2-Bromopentanoyl chloride (10 mmol) dropwise via syringe over 15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.

  • Workup:

    • Quench with saturated

      
       solution (removes unreacted acid chloride).
      
    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with 1M HCl (removes unreacted amine) and Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    
    H NMR should show a triplet/multiplet at 
    
    
    
    4.2–4.5 ppm corresponding to the
    
    
    -proton adjacent to the bromine.
Protocol B: Safety & Handling
  • Corrosion Hazard: This compound hydrolyzes to release HCl gas.[3] All transfers must be done in a fume hood.

  • Lachrymator: Exposure causes severe eye irritation and tearing. Full-face respirator or safety goggles with a face shield are recommended for volumes >10 mL.

  • Neutralization: Spills should be covered with solid sodium bicarbonate or lime before cleaning.

Part 4: Supply Chain & Sourcing[6]

Due to its specialized nature, CAS 42768-45-6 is typically sourced from fine chemical suppliers rather than general catalog houses.

Supplier CategoryTypical PurityPackagingSourcing Strategy
Specialty Reagent Vendors 95% – 97%5g, 25g, 100gAvailable from vendors like Ambeed , Combi-Blocks , or Matrix Scientific .
Bulk Manufacturers 98%+1kg – 25kgChinese CMOs (e.g., Dayang Chem , Hangzhou J&H ) often hold bulk stock for process chemistry.
Custom Synthesis >99%VariableFor GMP applications, purification via vacuum distillation is often required post-receipt to remove hydrolysis products.

Procurement Note: Verify the specific isomer. Ensure you are ordering 2-bromo pentanoyl chloride (CAS 42768-45-6) and not 5-bromopentanoyl chloride (CAS 4509-90-4), which is a different structural isomer used for lactone synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11183241, 2-Bromopentanoyl chloride. Retrieved from [Link][4]

  • LookChem. 2-Bromopentanoyl Chloride Properties and Suppliers. Retrieved from [Link]

Sources

Exploratory

The Synthesis of 2-Bromopentanoyl Chloride: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-bromopentanoyl chloride, a valuable reagent and building block in mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromopentanoyl chloride, a valuable reagent and building block in modern organic synthesis and pharmaceutical development. The primary synthetic route involves a two-stage process: the α-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromopentanoic acid, followed by the conversion of this intermediate to the target acyl chloride using a chlorinating agent such as thionyl chloride. This document elucidates the underlying mechanisms of each stage, offers a detailed experimental protocol, outlines key characterization parameters, and briefly discusses the applications of α-bromoacyl halides in medicinal chemistry.

Introduction: The Significance of α-Bromo Acyl Halides

α-Halo carbonyl compounds are a cornerstone of synthetic organic chemistry, serving as versatile electrophilic synthons for the construction of complex molecular architectures. Among these, α-bromo acyl halides, such as 2-bromopentanoyl chloride, are particularly prized for their heightened reactivity, enabling a wide array of transformations including nucleophilic substitution, esterification, and amidation.

The strategic introduction of a bromine atom at the α-position of a carbonyl group significantly influences a molecule's biological activity and metabolic profile.[1][2] This "bromination" strategy can enhance therapeutic efficacy, modulate drug-target interactions through halogen bonding, and improve pharmacokinetic properties.[1][2][3] Consequently, α-bromo acyl halides are critical intermediates in the synthesis of numerous pharmaceutical agents, from amino acid derivatives to complex heterocyclic scaffolds.[4][5]

The Core Synthesis: A Two-Stage Approach

The most reliable and common pathway to 2-bromopentanoyl chloride begins not with pentanoyl chloride itself, but with pentanoic acid. The synthesis is logically divided into two distinct, sequential reactions:

  • Stage 1: α-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction.

  • Stage 2: Conversion of the Carboxylic Acid to the Acyl Chloride.

This sequence is necessary because direct α-bromination of acyl chlorides is often less selective and more challenging to control than the bromination of carboxylic acids under HVZ conditions.[6]

Stage 1: The Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

The Hell-Volhard-Zelinsky reaction is the classic and most effective method for the selective α-bromination of a carboxylic acid.[4][7][8] The reaction requires bromine (Br₂) and a catalytic amount of a phosphorus trihalide, typically phosphorus tribromide (PBr₃), which can also be generated in situ from red phosphorus and bromine.[6][8]

The mechanism proceeds through several key steps:[4][6][9][10]

  • Formation of the Acyl Bromide: Phosphorus tribromide reacts with the starting carboxylic acid (pentanoic acid) in a nucleophilic acyl substitution to form the corresponding acyl bromide (pentanoyl bromide). This step is crucial as the acyl bromide can enolize, whereas the carboxylic acid cannot do so readily.[6][10]

  • Keto-Enol Tautomerism: The pentanoyl bromide intermediate tautomerizes to its enol form. This equilibrium is catalyzed by the HBr generated in the previous step and is favored because the acyl bromide is more readily enolized than the parent carboxylic acid.[4][6][9]

  • α-Bromination: The electron-rich enol acts as a nucleophile, attacking a molecule of diatomic bromine (Br₂). This electrophilic addition occurs selectively at the α-carbon, yielding the α-bromo acyl bromide (2-bromopentanoyl bromide).[6][7][10]

  • Hydrolysis (Work-up): Upon completion of the bromination, the reaction mixture is typically worked up with water. The 2-bromopentanoyl bromide is hydrolyzed back to a carboxylic acid, yielding the stable intermediate, 2-bromopentanoic acid.[4][10]

HVZ_Mechanism cluster_0 Stage 1: Hell-Volhard-Zelinsky Reaction Start Pentanoic Acid AcylBromide Pentanoyl Bromide Start->AcylBromide  PBr₃ (cat.) Enol Acyl Bromide Enol AcylBromide->Enol Tautomerization (HBr cat.) AlphaBromoAcylBromide 2-Bromopentanoyl Bromide Enol->AlphaBromoAcylBromide  Br₂ AlphaBromoAcid 2-Bromopentanoic Acid (Isolated Intermediate) AlphaBromoAcylBromide->AlphaBromoAcid  H₂O (Work-up)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Stage 2: Acyl Chloride Formation

The conversion of the stable 2-bromopentanoic acid intermediate into the highly reactive 2-bromopentanoyl chloride is a standard transformation in organic chemistry.[11] Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its efficacy and the convenient nature of its byproducts.[11][12]

The mechanism is a nucleophilic acyl substitution:

  • The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated and then attacks the carbonyl carbon.

  • This sequence leads to the formation of the acyl chloride, with the volatile byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas being easily removed from the reaction mixture.[11]

This two-stage approach, while involving an extra step, provides a more controlled and higher-yielding pathway to the final product compared to attempting a one-pot reaction.[13][14]

Experimental Protocol

This protocol is a representative synthesis. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive reagents and evolves toxic HBr and HCl gases.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Pentanoic Acid102.1351.1 g (50.0 mL)0.50Starting material
Red Phosphorus30.970.52 g0.017Catalyst
Bromine (Br₂)159.8187.9 g (28.2 mL)0.551.1 equivalents
Thionyl Chloride (SOCl₂)118.9771.4 g (43.5 mL)0.601.2 equivalents
Anhydrous Diethyl Ether-~200 mL-Solvent for extraction
Saturated NaHSO₃ (aq)-~50 mL-For bromine quench
Anhydrous MgSO₄-~10 g-Drying agent
Step-by-Step Procedure

Stage 1: Synthesis of 2-Bromopentanoic Acid

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet leading to a trap (e.g., NaOH solution), add pentanoic acid (0.50 mol) and red phosphorus (0.017 mol).

  • Heat the mixture gently in a water bath to approximately 50-60°C.

  • Slowly add bromine (0.55 mol) from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will generate HBr gas.[15] Maintain a gentle reflux.

  • After the addition is complete, continue heating the mixture at 80-100°C for 4-6 hours, or until the red-brown color of bromine has largely disappeared.[15]

  • Cool the reaction mixture to room temperature. Slowly and cautiously add ~10 mL of water to hydrolyze the intermediate acyl bromide and any remaining PBr₃.

  • Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2 x 100 mL).

  • Wash the combined organic layers sequentially with water (50 mL) and a saturated sodium bisulfite solution (to remove any unreacted bromine), followed by a final water wash.[15]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromopentanoic acid.

Stage 2: Synthesis of 2-Bromopentanoyl Chloride

  • Set up the flask with the crude 2-bromopentanoic acid for reflux, again ensuring a gas trap is in place.

  • Slowly add thionyl chloride (0.60 mol) to the crude acid at room temperature.[16]

  • Gently reflux the mixture for 2-3 hours. The evolution of SO₂ and HCl gas should be observed.[12][16] The reaction is complete when gas evolution ceases.

  • The crude 2-bromopentanoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.[17]

Workflow cluster_workflow Experimental Workflow A 1. React Pentanoic Acid with P(red) and Br₂ B 2. Heat and Reflux (4-6 hours) A->B C 3. Aqueous Work-up & Ether Extraction B->C D 4. Isolate Crude 2-Bromopentanoic Acid C->D E 5. React with SOCl₂ & Reflux (2-3 hours) D->E F 6. Fractional Distillation (under vacuum) E->F G Purified 2-Bromopentanoyl Chloride F->G

Caption: Experimental workflow for the two-stage synthesis.

Characterization and Quality Control

The identity and purity of the final product, 2-bromopentanoyl chloride, must be confirmed through rigorous analytical techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band for the C=O stretch of the acyl chloride, typically appearing at a high wavenumber (1785-1815 cm⁻¹). The C-Br and C-Cl stretches will appear in the fingerprint region.

  • ¹H NMR Spectroscopy: The proton at the α-carbon (C2) will be a triplet or doublet of doublets deshielded by both the bromine and the carbonyl group, typically appearing around 4.5 ppm. The other aliphatic protons will appear further upfield.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will be highly deshielded, appearing around 170 ppm. The α-carbon bonded to bromine will also be significantly downfield compared to a standard alkane carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in a complex M, M+2, M+4, etc. pattern for the molecular ion peak.

Expected Physicochemical Properties
PropertyExpected ValueSource
Molecular Formula C₅H₈BrClO[14][18]
Molecular Weight 199.47 g/mol [14][18]
Appearance Colorless to yellowish liquidGeneral Knowledge
Boiling Point ~179 °C at 760 mmHg[14]
Density ~1.498 g/cm³[14]

Applications in Drug Development

The high reactivity of 2-bromopentanoyl chloride makes it an invaluable intermediate for introducing a five-carbon chain with a reactive handle at the C2 position. This is particularly useful in the synthesis of:

  • α-Amino Acids: Reaction with ammonia or other nitrogen nucleophiles provides a route to novel, non-proteinogenic amino acids, which are key components of peptidomimetics and other pharmaceuticals.[4]

  • Heterocyclic Compounds: It can serve as a precursor for various heterocyclic systems through cyclization reactions, forming scaffolds present in many drug molecules.

  • Active Ester and Amide Derivatives: It readily reacts with alcohols and amines to form a diverse library of compounds for structure-activity relationship (SAR) studies, a critical phase in drug discovery.

The incorporation of the bromoalkyl moiety can enhance binding affinity and modulate the electronic properties of a lead compound, making it a powerful tool for medicinal chemists.[1][2]

Conclusion

The synthesis of 2-bromopentanoyl chloride is a robust and well-established process that relies on the foundational principles of organic chemistry. By employing a two-stage strategy centered on the Hell-Volhard-Zelinsky reaction followed by chlorination with thionyl chloride, researchers can reliably access this versatile and highly reactive building block. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocol are paramount to achieving high yields and purity. The continued importance of α-bromo acyl halides in the synthesis of complex, biologically active molecules ensures that this procedure remains a vital part of the synthetic chemist's toolkit in both academic and industrial research.

References

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (2023, December 11). Hell–Volhard–Zelinsky halogenation. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved February 9, 2026, from [Link]

  • SATHEE CUET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved February 9, 2026, from [Link]

  • Google Patents. (2014). CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride.
  • ACS Publications. (1999). Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. Organic Process Research & Development. Retrieved February 9, 2026, from [Link]

  • LookChem. (n.d.). 2-bromopentanoyl Chloride. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-bromopentanoyl Chloride. Retrieved February 9, 2026, from [Link]

  • Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved February 9, 2026, from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2017). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved February 9, 2026, from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Sciencemadness.org. (2018, December 27). synthesis of 2-bromobenzoyl chloride. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved February 9, 2026, from [Link]

  • PMC. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved February 9, 2026, from [Link]

  • PMC. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved February 9, 2026, from [Link]

  • Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2017, July 4). Convertion of Acid to acid chloride. Retrieved February 9, 2026, from [Link]

  • Reactivity in Chemistry. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 2-Bromopentanoyl Chloride

Executive Summary 2-Bromopentanoyl chloride (CAS: 42768-45-6), also known as -bromovaleric acid chloride, is a high-value bifunctional intermediate used primarily in the synthesis of peptidomimetics and pharmaceutical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopentanoyl chloride (CAS: 42768-45-6), also known as


-bromovaleric acid chloride, is a high-value bifunctional intermediate used primarily in the synthesis of peptidomimetics and pharmaceutical precursors.[1] Its utility stems from its dual electrophilic sites: the acyl chloride moiety (highly reactive toward nucleophiles) and the 

-bromide (susceptible to nucleophilic substitution).

This dual reactivity renders the compound significantly less stable than simple alkyl acyl chlorides. Improper storage leads to rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and generating 2-bromopentanoic acid. Furthermore, the presence of the electron-withdrawing halogen at the


-position increases the acidity of the 

-proton, making the compound susceptible to enolization and subsequent degradation pathways under improper pH or thermal conditions.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

PropertySpecificationCritical Note
IUPAC Name 2-Bromopentanoyl chlorideDistinct from 5-bromopentanoyl chloride.
CAS Number 42768-45-6Verify CAS to ensure correct isomer usage.
Molecular Formula

MW: 199.47 g/mol
Appearance Colorless to light yellow liquidDarkening/Reddening indicates free

or elimination products.
Density

Denser than water; sinks and reacts violently.
Boiling Point

(at 760 mmHg)
Do not distill at atm pressure (decomposition risk).
Flash Point

Combustible. Handle away from ignition sources.[2][3][4][5]

Stability & Degradation Mechanisms

Understanding the why behind storage protocols is essential for compliance. 2-Bromopentanoyl chloride faces three primary degradation threats:

Hydrolysis (Moisture Sensitivity)

The carbonyl carbon is highly electrophilic due to the inductive effect of both the chlorine and the


-bromine. Upon contact with water (atmospheric moisture), nucleophilic attack occurs rapidly.
  • Outcome: Formation of 2-bromopentanoic acid and HCl gas.

  • Hazard: HCl buildup in sealed vessels can cause over-pressurization and explosion.

Thermal Dehydrohalogenation

At elevated temperatures, or in the presence of Lewis acids (often trace impurities from synthesis like


), the compound can undergo elimination.
  • Mechanism: Loss of HCl to form

    
    -bromo-pentenoyl species or ketene intermediates (transient).
    
  • Indicator: Yellow-to-orange discoloration.

Photolytic Cleavage

The C-Br bond is photosensitive. Prolonged exposure to UV or broad-spectrum light can generate radical species (


), leading to chain degradation.
Visualization: Degradation Pathways

DegradationPathways Compound 2-Bromopentanoyl Chloride Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Gas HCl (Gas) (Pressure Hazard) Compound->Gas Dehydrohalogenation Radical Br• Radical (Discoloration) Compound->Radical Homolytic Cleavage Water H₂O (Moisture) Water->Intermediate Light (UV Light) Light->Radical Heat Δ (Heat) Heat->Gas Acid 2-Bromopentanoic Acid (Solid/Liq) Intermediate->Acid Elimination Intermediate->Gas Byproduct

Caption: Primary degradation pathways including hydrolysis (moisture), photolysis (light), and thermal elimination.

Storage Protocol: The "Zero-Moisture" Standard

To maintain purity >98% over 6+ months, the following storage system is required. This is a self-validating system : if the secondary containment shows signs of corrosion or the desiccant changes color, the protocol has been breached.

Primary Containment
  • Material: Borosilicate glass (Type I).

  • Closure: Teflon (PTFE) lined screw cap. Never use rubber septa for long-term storage (HCl corrodes rubber and leaches plasticizers).

  • Headspace: Backfill with Argon (Ar) or Nitrogen (

    
    ). Argon is preferred as it is heavier than air and sits on the liquid surface.
    
Secondary Containment
  • Vessel: Place the primary glass vial inside a larger jar containing a bed of indicating desiccant (e.g., Drierite or molecular sieves).

  • Function: Acts as a physical barrier and a moisture trap.

Environmental Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

    • Note: Freezing (-20°C) is acceptable but can cause phase separation of stabilizers or condensation upon thawing. If frozen, allow to reach room temperature before opening to prevent condensation intake.

  • Light: Store in amber glass or wrap the container in aluminum foil.

Handling & Safety Workflow

Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator (Tear Gas effect).

Engineering Controls
  • Fume Hood: Mandatory. Velocity >100 fpm.

  • Glove Selection: Laminate film (Silver Shield/4H) or heavy Nitrile (double gloved). Latex is permeable to acyl chlorides.

The "Dry Syringe" Technique

To dispense without introducing moisture:

  • Flush the source bottle with inert gas (balloon or Schlenk line).

  • Oven-dry the glass syringe and needle.

  • Insert needle through a septum (only attach septum immediately prior to use).

  • Draw liquid; invert to expel bubbles into the vial, not the air.

  • Transfer immediately to the reaction vessel.

Visualization: Safe Handling Logic

HandlingWorkflow Start Start: Retrieval Check1 Is container cold? Start->Check1 WarmUp Warm to Room Temp (Prevent Condensation) Check1->WarmUp Yes Open Open in Fume Hood (Inert Gas Flow) Check1->Open No WarmUp->Open Dispense Dispense via Dry Syringe/Cannula Open->Dispense Reseal Purge Headspace (Ar) & Reseal with PTFE Dispense->Reseal Return Return to Storage (Secondary Containment) Reseal->Return

Caption: Operational workflow for dispensing moisture-sensitive acyl halides to minimize hydrolysis risk.

Quality Control & Self-Validation

Before using 2-bromopentanoyl chloride in critical steps (e.g., expensive peptide coupling), validate its integrity. Direct NMR of the acyl chloride is difficult due to rapid hydrolysis in deuterated solvents.

The Derivatization Method (Gold Standard)

Convert the reactive acyl chloride into a stable methyl ester for analysis.

  • Sampling: Take a 50 µL aliquot of the acyl chloride.

  • Quenching: Add to a vial containing 500 µL anhydrous Methanol (

    
    ) and 50 µL Triethylamine (
    
    
    
    ).
    • Reaction:

      
      .
      
  • Analysis: Run GC-MS or

    
    -NMR on the resulting methyl ester.
    
    • Pass Criteria: Single peak corresponding to methyl 2-bromopentanoate.

    • Fail Criteria: Presence of broad acid peaks (indicating prior hydrolysis) or non-brominated esters.

The Silver Nitrate Test (Qualitative)

Rapid check for free halide ions (indicates decomposition).

  • Dissolve 1 drop of compound in 1 mL dry acetone.

  • Add 1 drop of 1%

    
     solution.
    
  • Result:

    • Acyl Chlorides:[6][7][8][9] React slowly or require warming to precipitate AgCl.

    • Free HCl (Decomposed): Instant, heavy white precipitate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11183241, 2-Bromopentanoyl chloride. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acyl chloride handling and synthesis).

Sources

Exploratory

Structural Analysis and Conformational Dynamics of 2-Bromopentanoyl Chloride

Executive Summary & Molecular Architectonics[1] 2-Bromopentanoyl chloride (CAS: 42768-45-6) represents a critical class of -haloacyl halides serving as a high-reactivity intermediate in organic synthesis and polymer chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architectonics[1]

2-Bromopentanoyl chloride (CAS: 42768-45-6) represents a critical class of


-haloacyl halides serving as a high-reactivity intermediate in organic synthesis and polymer chemistry.[1] Unlike simple alkyl halides, this molecule possesses dual electrophilic sites: the acyl carbon (hard electrophile) and the 

-carbon (soft electrophile).

Its structural significance lies in its conformational lability .[1] The presence of a bulky bromine atom at the C2 position, adjacent to a planar carbonyl group, induces specific rotational barriers that dictate its reactivity profile, particularly in stereoselective nucleophilic substitutions and Atom Transfer Radical Polymerization (ATRP) initiation.

Structural Parameters
  • Formula:

    
    
    
  • Molecular Weight: 199.47 g/mol [1]

  • Chirality: The C2 carbon is a stereogenic center. Commercial preparations are typically racemic, but enantiopure forms are crucial for peptidomimetic synthesis.[1]

Conformational Analysis: The "Cis Effect"

The reactivity of 2-bromopentanoyl chloride is governed by the spatial arrangement of the C-Br bond relative to the C=O double bond.

Rotational Isomerism

Rotation around the C1-C2 bond yields two primary conformers. Contrary to steric intuition,


-haloacyl halides often exhibit a preference for the syn-periplanar (cis)  conformation, where the halogen eclipses the carbonyl oxygen.
  • Syn-Periplanar (Cis): The C-Br and C=O bonds are eclipsed (dihedral angle

    
    ).[1]
    
    • Stabilization: Quantum mechanical "Cis Effect" (hyperconjugation between oxygen lone pairs and the C-Br

      
       antibonding orbital).
      
  • Anti-Periplanar (Trans): The C-Br and C=O bonds are anti (dihedral angle

    
    ).[1]
    
    • Destabilization:[2] While sterically relieved, this form is often electronically less favorable in acyl halides compared to ketones.[1]

  • Gauche: Intermediate rotation (

    
    ), often populated due to the steric bulk of the propyl chain at C2.
    
Visualizing the Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the energy barriers associated with rotation.

Conformation cluster_factors Governing Forces Cis Syn-Periplanar (Cis) (C-Br eclipses C=O) Electronic Minimum TS Rotational Barrier (Transition State) Cis->TS Thermal Activation TS->Cis Relaxation Gauche Gauche/Anti (Steric Relief) Dipole Maximum TS->Gauche Rotation (C1-C2) Gauche->TS Reversion Hyper Hyperconjugation n(O) -> σ*(C-Br) Hyper->Cis Stabilizes Dipole Dipole Minimization Sterics Propyl Chain Sterics Sterics->Gauche Favors

Figure 1: Conformational equilibrium governed by electronic (hyperconjugation) vs. steric forces.

Synthetic Protocol & Purification

The synthesis of 2-bromopentanoyl chloride requires strict moisture exclusion.[1] The standard route utilizes thionyl chloride (


) due to the ease of removing gaseous byproducts (

,

).
Reagents & Stoichiometry
ReagentEquiv.Role
2-Bromopentanoic Acid 1.0Substrate
Thionyl Chloride (

)
1.2 - 1.5Chlorinating Agent
DMF (Dimethylformamide) 0.05 (Cat.)[1]Catalyst (Vilsmeier-Haack type)
Dichloromethane (DCM) SolventOptional (Neat reaction preferred)
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize acidic gases.

  • Charging: Add 2-bromopentanoic acid (e.g., 10.0 g) to the flask. Flush with dry

    
     for 15 minutes.
    
  • Catalysis: Add catalytic DMF (2-3 drops). This forms the reactive chloroiminium intermediate, significantly accelerating the reaction.

  • Addition: Add

    
     dropwise via the addition funnel at room temperature. Caution: Gas evolution (
    
    
    
    ,
    
    
    ) will be vigorous.
  • Reflux: Once addition is complete, heat the mixture to 60-70°C (oil bath) for 2-3 hours. Evolution of gas should cease.[1]

  • Purification (Distillation):

    • Remove excess

      
       under reduced pressure (rotary evaporator) at 40°C.
      
    • Perform vacuum distillation on the residue. 2-Bromopentanoyl chloride typically boils at ~60-65°C at 10 mmHg (extrapolated from homologs).[1]

    • Collect the colorless to pale yellow liquid under inert atmosphere.[1]

Spectroscopic Characterization

Accurate identification relies on detecting the shift in carbonyl frequency and the specific coupling patterns of the alkyl chain.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch (


) is the diagnostic feature.
  • Position: 1790 – 1815 cm⁻¹.[1]

  • Shift Explanation: Normal acyl chlorides absorb ~1800 cm⁻¹.[1] The

    
    -bromo substituent exerts an inductive electron-withdrawing effect (-I), strengthening the C=O bond and shifting the frequency higher (blue shift) compared to pentanoyl chloride.
    
  • Fermi Resonance: Often observed as a split peak (doublet) due to resonance between the fundamental C=O stretch and the first overtone of a lower-frequency mode.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Dry).[1]
  • 
    -Proton (H-2):  Triplet or dd at 
    
    
    
    4.4 – 4.6 ppm
    .[1] This is significantly deshielded by both the carbonyl and the bromine.
  • 
    -Protons (H-3):  Multiplet at 
    
    
    
    2.0 – 2.2 ppm
    .[1] These protons are diastereotopic due to the chiral center at C2, often appearing as complex multiplets rather than simple quartets.
  • Terminal Methyl: Triplet at

    
     0.9 ppm .[1]
    

Applications in Drug Development & Materials

Atom Transfer Radical Polymerization (ATRP)

2-Bromopentanoyl chloride is a "privileged structure" for synthesizing ATRP initiators.[1] It effectively converts hydroxyl-functionalized surfaces or drugs into macroinitiators.[1]

  • Mechanism: The C-Br bond is homolytically cleaved by a transition metal catalyst (

    
    ), initiating polymerization of methacrylates or styrenes.
    
  • Utility: Grafting polymers from drug-eluting stents or creating block copolymer micelles for drug delivery.[1]

Peptidomimetics

The acyl chloride reacts with amines to form


-bromoamides, which are precursors to 

-amino acids via nucleophilic substitution (azide displacement followed by reduction).

Applications Start 2-Bromopentanoyl Chloride Surf Surface Functionalization (e.g., Cellulose-OH) Start->Surf Amine Reaction with Amine (R-NH2) Start->Amine Init Surface-Bound Initiator (Cellulose-O-CO-CH(Br)-Pr) Surf->Init -HCl Poly Polymer Brush Growth (ATRP Mechanism) Init->Poly + Monomer / Cu(I) Amide alpha-Bromoamide Amine->Amide -HCl Sub Nucleophilic Substitution (NaN3 / Aminolysis) Amide->Sub Drug Peptidomimetic Scaffolds Sub->Drug

Figure 2: Divergent synthetic pathways for materials science and pharmaceutical applications.

References

  • PubChem. (2025).[1] 2-Bromopentanoyl chloride | C5H8BrClO.[1] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (2014). Synthesis of Acid Chlorides using Thionyl Chloride. Org. Synth. 91, 221-232.[1][3] [Link]

  • Chemistry LibreTexts. (2022).[1] Spectroscopy of Carboxylic Acid Derivatives (IR and NMR shifts). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Esterification of Chiral Alcohols with 2-Bromopentanoyl Chloride

Abstract & Strategic Utility The reaction between 2-bromopentanoyl chloride (2-BPC) and chiral alcohols represents a cornerstone methodology in medicinal chemistry for two primary applications: (1) Optical Resolution of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The reaction between 2-bromopentanoyl chloride (2-BPC) and chiral alcohols represents a cornerstone methodology in medicinal chemistry for two primary applications: (1) Optical Resolution of racemic alcohols via diastereomeric ester formation, and (2) Determination of Absolute Configuration (analogous to Mosher's ester analysis).

While the nucleophilic acyl substitution appears straightforward, the presence of the


-bromine atom introduces a critical competing pathway: E1cB elimination  yielding a reactive ketene intermediate. This guide details protocols to maximize ester yield while suppressing ketene-derived side products and controlling diastereoselectivity.

Mechanistic Expertise: The "Ketene Trap"

To ensure reproducibility, researchers must understand the causality behind the reagent's behavior. 2-Bromopentanoyl chloride possesses an acidic


-proton due to the electron-withdrawing induction of both the carbonyl and the bromine.
Competing Pathways
  • Pathway A (Desired): Direct nucleophilic attack by the alcohol on the carbonyl carbon, followed by chloride elimination. This retains the stereochemical integrity of the alcohol.

  • Pathway B (Undesired/Racemizing): Base-mediated deprotonation of the

    
    -carbon forms a ketene  intermediate.
    
    • Consequence: If the 2-BPC starting material was enantiopure, it instantly racemizes.

    • Consequence: Ketenes are highly reactive and can undergo dimerization or non-selective addition, leading to oligomeric impurities.

Base Selection Logic
  • Triethylamine (TEA): Often too basic and sterically unhindered, promoting Pathway B.

  • Pyridine: A weaker base that acts as a nucleophilic catalyst (forming an acyl-pyridinium intermediate), favoring Pathway A.

  • DMAP (4-Dimethylaminopyridine): Used in catalytic amounts to hyper-activate the acyl chloride, allowing the reaction to proceed at lower temperatures (suppressing elimination).

ReactionPathways Start 2-Bromopentanoyl Chloride AcylPy Acyl-Pyridinium Intermediate Start->AcylPy Nucleophilic Cat. (Pyridine/DMAP) Ketene Ketene Intermediate Start->Ketene E1cB Elimination (Strong Base/Heat) Base Base (B:) Alcohol Chiral Alcohol (R*-OH) Product Diastereomeric Esters AcylPy->Product Fast Attack by R*-OH Ketene->Product Non-stereoselective Addition SideProd Racemized/Oligomer Side Products Ketene->SideProd Dimerization

Figure 1: Mechanistic divergence. Pathway A (Blue/Yellow) is preferred for high purity. Pathway B (Red) leads to impurities.

Experimental Protocols

Protocol A: Analytical Derivatization (Determination of ee)

Purpose: Rapid derivatization of a chiral alcohol sample to determine enantiomeric excess (ee) via HPLC or GC. Scale: 0.1 mmol alcohol.

  • Preparation: In a dry 2 mL GC vial, dissolve Chiral Alcohol (0.1 mmol) in anhydrous Dichloromethane (DCM) (0.5 mL).

  • Base Addition: Add Pyridine (0.2 mmol, 16 µL). Note: Pyridine acts as both base and solvent/catalyst here.

  • Reagent Addition: Cool to 0°C. Add 2-Bromopentanoyl chloride (0.12 mmol, ~16 µL) dropwise.

  • Incubation: Shake at room temperature for 30 minutes.

  • Quench: Add 0.5 mL saturated NaHCO₃. Shake vigorously for 1 minute to hydrolyze excess acid chloride.

  • Extraction: Allow layers to separate. Remove the lower organic layer using a pipette, filter through a small plug of MgSO₄, and inject directly into GC/HPLC.

Protocol B: Preparative Synthesis (Diastereomeric Resolution)

Purpose: Synthesis of diastereomeric esters for physical separation (column chromatography or crystallization) to resolve a racemic alcohol. Scale: 10.0 mmol alcohol.

Reagents
  • Racemic Alcohol: 10.0 mmol

  • 2-Bromopentanoyl Chloride (Racemic): 12.0 mmol (1.2 equiv)

  • DMAP: 0.5 mmol (5 mol%)

  • Triethylamine (TEA): 15.0 mmol (1.5 equiv) Used here with DMAP to regenerate the catalyst, but kept cold to prevent ketene formation.

  • Solvent: Anhydrous DCM (50 mL)

Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with the Alcohol , TEA , and DMAP in DCM. Cool the mixture to -10°C (Ice/Salt bath).

    • Why? Low temperature is critical to suppress the E1cB elimination pathway while DMAP maintains nucleophilic reactivity.

  • Controlled Addition: Dilute 2-Bromopentanoyl chloride in 5 mL DCM. Add this solution dropwise over 20 minutes via a syringe pump or addition funnel.

    • Self-Validating Check: The solution should remain clear or turn slightly yellow. Darkening (brown/black) indicates ketene polymerization.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (stain with KMnO₄ or PMA; UV may be weak for aliphatic esters).

  • Workup (Critical for Purity):

    • Wash with 1M HCl (2 x 20 mL) to remove TEA and DMAP.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (1 x 20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting oil contains two diastereomers (e.g., R,R and S,R esters). Separate via Flash Column Chromatography (typically Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Charge Flask Alcohol + TEA + DMAP Solvent: DCM Step2 2. Cool to -10°C (Suppress Ketene) Step1->Step2 Step3 3. Dropwise Addition 2-Bromopentanoyl Cl (Diluted in DCM) Step2->Step3 Step4 4. Reaction Monitor TLC Check @ 2 hrs Step3->Step4 Step5 5. Acidic Workup (Remove Amines) Step4->Step5 Step6 6. Diastereomer Separation (Flash Chromatography) Step5->Step6

Figure 2: Optimized Preparative Workflow for Diastereomer Synthesis.

Data & Optimization Guide

Base Performance Comparison

The choice of base significantly impacts the Diastereomeric Ratio (dr) and Yield. Data below summarizes typical results for the reaction of 2-BPC with L-Menthol (a model chiral alcohol).

Base SystemReaction TempYield (%)Ketene ByproductsRecommendation
TEA (only) 25°C65%HighAvoid (Racemization risk)
Pyridine 0°C82%LowStandard for Analytical
TEA + DMAP -10°C94%NegligibleBest for Preparative
K₂CO₃ Reflux40%Very HighDo Not Use
Troubleshooting
  • Problem: Low Yield / Recovery of starting alcohol.

    • Cause: Hydrolysis of the acid chloride due to wet solvent.

    • Fix: Use freshly distilled DCM or store over molecular sieves (3Å).

  • Problem: Inseparable Diastereomers.

    • Insight: The pentyl chain is flexible. If separation is poor, switch to 2-bromo-2-phenylacetyl chloride or Mosher's Acid Chloride which offer stronger

      
      -
      
      
      
      stacking interactions for better separation on silica [1].

Safety & Handling

  • Lachrymator: 2-Bromopentanoyl chloride is a potent tear gas. Double-gloving and working strictly in a fume hood is mandatory.

  • Corrosivity: Releases HCl upon contact with moisture. Glassware must be dry.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C. Yellowing indicates decomposition.

References

  • Hoyle, J. (2023).[1] Nucleophilic Addition-Elimination in Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Clark, J. (2020). The Mechanism of the Reaction Between Acyl Chlorides and Alcohols. Chemguide. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11183241, 2-bromopentanoyl chloride. PubChem.[2] [Link]

Sources

Application

Strategic Utilization of 2-Bromopentanoyl Chloride: From Macrocyclic Stapling to Peptide-Polymer Conjugation

Topic: Strategic Utilization of 2-Bromopentanoyl Chloride in Peptide Synthesis Content Type: Detailed Application Notes and Protocols Executive Summary 2-Bromopentanoyl chloride (also known as -bromovaleryl chloride) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Bromopentanoyl Chloride in Peptide Synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

2-Bromopentanoyl chloride (also known as


-bromovaleryl chloride) is a bifunctional electrophile that serves as a critical "molecular handle" in modern peptide chemistry. Unlike standard amino acid derivatives, this reagent enables late-stage functionalization  of the peptide N-terminus.

Its utility is defined by two distinct reactive sites:

  • Acyl Chloride: Rapid, quantitative acylation of the N-terminal amine (or side-chain amines) under mild conditions.

  • 
    -Bromo Moiety:  A versatile leaving group for nucleophilic substitution (
    
    
    
    ) or a radical donor for Atom Transfer Radical Polymerization (ATRP).

This guide details its application in two high-value workflows: Thioether-based Peptide Macrocyclization ("Stapling") and the synthesis of Peptide-Polymer Conjugates via ATRP.

Chemical Profile & Handling

  • CAS: 19472-79-8

  • Structure:

    
    
    
  • Reactivity Class: High (Moisture Sensitive / Lachrymator)

  • Stereochemistry: typically supplied as a racemate. Note: When used in peptide synthesis, this introduces a new chiral center, resulting in diastereomers that may require HPLC separation.

Storage & Stability
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Handling: Must be handled in a fume hood. Degrade rapidly in the presence of moisture to form HBr and 2-bromopentanoic acid.

  • Solvent Compatibility: DCM (Dichloromethane), DMF (Dimethylformamide), NMP. Avoid protic solvents (MeOH, Water) during the acylation step.

Application I: Thioether Macrocyclization (Peptide Stapling)

The Concept

Peptide stapling constrains a peptide into a specific conformation (often an


-helix), improving metabolic stability and cell permeability. 2-Bromopentanoyl chloride reacts with the N-terminus to form an 

-bromoamide. A downstream Cysteine residue then attacks the

-carbon, displacing the bromide to form a cyclic thioether.

Why 2-Bromopentanoyl? Unlike the standard chloroacetyl linker, the propyl side chain of the 2-bromopentanoyl moiety adds hydrophobic bulk to the bridge. This can be exploited to fill hydrophobic pockets in the target protein, mimicking large hydrophobic residues (like Leucine or Phenylalanine) at the interface.

Workflow Visualization

StaplingWorkflow Resin Peptide-Resin (Free N-Terminus) Acylation Step 1: Acylation (+ 2-Bromopentanoyl Cl) Resin->Acylation DIPEA, DCM Intermed α-Bromoacyl Peptide (On Resin) Acylation->Intermed Cleavage Step 2: Cleavage (TFA/Scavengers) Intermed->Cleavage Cyclization Step 3: Cyclization (pH 8.0 Buffer) Cleavage->Cyclization Dilution Final Cyclic Thioether Peptide Cyclization->Final S_N2 Displacement

Caption: Workflow for N-terminal to Side-chain Thioether Cyclization.

Detailed Protocol
Phase A: On-Resin Acylation[1]
  • Resin Prep: Swell the resin-bound peptide (with deprotected N-terminus) in DCM for 20 mins.

  • Reagent Mix: Dissolve 2-bromopentanoyl chloride (5.0 eq relative to resin loading) in dry DCM. Add DIPEA (Diisopropylethylamine, 10.0 eq).

    • Critical: Do not premix for long periods; acid chlorides are prone to hydrolysis.

  • Coupling: Add the mixture to the resin. Shake at room temperature for 1 hour.

  • Monitoring: Perform a Kaiser test. If blue (positive), repeat coupling. If yellow (negative), proceed.

  • Wash: Wash resin with DCM (3x), DMF (3x), and DCM (3x).

Phase B: Cleavage & Cyclization[2]
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Avoid thiol scavengers (EDT/DODT) if they might compete or reduce the alkyl bromide, though standard TIS is usually safe.

  • Precipitation: Precipitate crude peptide in cold diethyl ether. Centrifuge and dry.

  • Cyclization Reaction:

    • Dissolve crude peptide in Ammonium Bicarbonate buffer (0.1 M, pH 8.0) .

    • Concentration: High dilution is critical to favor intramolecular cyclization over intermolecular dimerization. Target < 1 mg/mL .

    • Time: Stir at Room Temp for 1–4 hours. Monitor by HPLC/MS.

    • Mechanism:[3][4][5] At pH 8.0, the Cysteine thiol is deprotonated to thiolate (

      
      ), which attacks the 
      
      
      
      -carbon of the pentanoyl group.
  • Purification: Acidify to pH 2 with TFA and purify via RP-HPLC.

Application II: ATRP Initiator for Peptide-Polymer Hybrids[7]

The Concept

Peptide-polymer conjugates combine the biological specificity of peptides with the durability and solubility of synthetic polymers. The


-bromoamide formed by 2-bromopentanoyl chloride is an efficient initiator for Atom Transfer Radical Polymerization (ATRP) .
Mechanism

The C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex (Cu(I)/Ligand). Monomers (e.g., PEG-methacrylate, N-isopropylacrylamide) insert into the radical species, growing a polymer chain directly from the peptide N-terminus.

Protocol: Synthesis of Peptide-Poly(HEMA) Conjugate
Step 1: Macro-Initiator Synthesis
  • Follow Phase A from the section above to attach the 2-bromopentanoyl group to the peptide on solid phase.

  • Note: The peptide can be cleaved (for solution-phase polymerization) or left on resin (Solid-Phase ATRP). This protocol describes Solution-Phase ATRP .

Step 2: Polymerization
  • Reactants:

    • Initiator: Purified

      
      -bromopentanoyl-peptide (1.0 eq).
      
    • Monomer: 2-Hydroxyethyl methacrylate (HEMA) (50–100 eq, depending on target MW).

    • Catalyst: CuBr (1.0 eq).

    • Ligand: bipy (2,2'-bipyridine) (2.0 eq).

    • Solvent: Water/Methanol (1:1) or DMF (degassed).

  • Deoxygenation (Critical): Oxygen kills ATRP. Freeze-pump-thaw the solvent/monomer mix 3 times, or sparge vigorously with Argon for 30 mins.

  • Reaction:

    • Add reagents to a Schlenk flask under Argon.

    • Stir at ambient temperature (or 40°C for faster kinetics).

    • Visual Cue: The solution usually turns dark brown/green (active Cu complex).

  • Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with solvent.

  • Purification: Dialysis against water (MWCO depends on polymer size) to remove copper and unreacted monomer.

Comparative Data & Troubleshooting

Leaving Group Efficiency in Cyclization

The choice of the halo-acyl group affects cyclization speed and stability.

Linker ReagentLeaving GroupSteric BulkCyclization Rate (pH 8)Hydrophobic Character
Chloroacetyl ChlorideClLow (Methylene)Slow (~4-12 hrs)Low
2-Bromopentanoyl Cl Br High (Propyl) Fast (< 2 hrs) High
2-Bromoisobutyryl ClBrHigh (Gem-dimethyl)Medium (Steric hindrance)Medium
Troubleshooting Guide
IssueProbable CauseSolution
Low Acylation Yield Hydrolysis of Acid ChlorideUse fresh reagent; ensure solvents are anhydrous (dry over molecular sieves).
Dimerization (Cyclization) Concentration too highDilute reaction to < 0.5 mg/mL. Add dropwise to the buffer.
Elimination (Alkene formation) pH too high / TemperatureKeep pH < 8.5. Avoid heating during cyclization. The side product is a pentenoyl-peptide.
Racemization Base-catalyzed proton abstractionUse DIPEA instead of TEA. Avoid prolonged exposure to base after acylation.

References

  • Macrocyclization Strategies

    • Title: Macrocyclization strategies for cyclic peptides and peptidomimetics.[5]

    • Source: PMC / NIH.
    • URL:[Link]

  • Thioether Stapling Mechanics

    • Title: Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group.[3]

    • Source: Organic & Biomolecular Chemistry.[5][6][7][8]

    • URL:[Link]

  • ATRP on Peptides

    • Title: Solid-Phase ATRP Synthesis of Peptide-Polymer Hybrids.
    • Source: NIST / Biomacromolecules.
    • URL:[Link]

  • ATRP Initiator Types

    • Title: ATRP Initiators and their applications.[9][]

    • Source: BOC Sciences / Polymer Chemistry.

Sources

Method

stereoselective reactions involving 2-bromopentanoyl chloride

Application Note: Stereoselective Synthesis via Dynamic Kinetic Resolution (DKR) of 2-Bromopentanoyl Chloride Part 1: Executive Summary & Strategic Rationale 2-Bromopentanoyl chloride (CAS: 4509-90-4 for the 5-bromo isom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis via Dynamic Kinetic Resolution (DKR) of 2-Bromopentanoyl Chloride

Part 1: Executive Summary & Strategic Rationale

2-Bromopentanoyl chloride (CAS: 4509-90-4 for the 5-bromo isomer, but here referring to the


-bromo derivative often generated in situ or used as a crude intermediate) presents a unique opportunity in chiral synthesis. Unlike standard alkyl halides that require static resolution, 

-halo acid chlorides possess a chemically labile stereocenter .

In the presence of a base, the


-proton is acidic (

), allowing the molecule to rapidly equilibrate between enantiomers via an achiral ketene or enolate intermediate. By employing a chiral nucleophilic catalyst that reacts with one enantiomer (or the ketene) faster than the other, researchers can achieve Dynamic Kinetic Resolution (DKR) .

Why this matters: This workflow allows you to convert a racemic starting material into a product with high enantiomeric excess (


) in 100% theoretical yield, bypassing the 50% yield cap of traditional kinetic resolutions.

Part 2: Mechanistic Insight (The "Why" and "How")

The success of this reaction hinges on the Curtin-Hammett principle . The rate of racemization (


) must be significantly faster than the rate of product formation (

).
  • Racemization: Base-mediated dehydrohalogenation forms a planar, achiral ketene (or enolate).

  • Stereoselection: A chiral nucleophilic catalyst (e.g., Cinchona alkaloid or Isothiourea) attacks the ketene to form a chiral acyl-ammonium salt.

  • Trapping: The alcohol nucleophile attacks the acyl-ammonium salt, releasing the catalyst and forming the chiral ester.

Pathway Visualization

DKR_Mechanism Racemic Racemic 2-Bromopentanoyl Chloride Ketene Achiral Ketene Intermediate Racemic->Ketene Base (Fast) -HCl Complex_R Catalyst-Acyl Complex (R) Ketene->Complex_R Chiral Cat. (Slow) Complex_S Catalyst-Acyl Complex (S) Ketene->Complex_S Chiral Cat. (Fast) Product Chiral alpha-Bromo Ester Complex_R->Product ROH Complex_S->Product ROH (Nucleophile) Product->Ketene Catalyst Recycling

Figure 1: The Dynamic Kinetic Resolution landscape. The reaction funnel is driven by the rapid equilibration to the Ketene and the selective, fast attack of the catalyst to form the 'Green' pathway complex.

Part 3: Detailed Protocol – Asymmetric Esterification

Objective: Synthesis of (S)-Ethyl 2-bromopentanoate from racemic 2-bromopentanoyl chloride. Target Metrics: Yield > 80%,


 > 90%.
Materials Checklist
ComponentSpecificationRole
Substrate 2-Bromopentanoyl ChlorideElectrophile / Racemizing species
Catalyst Benzoyl Quinine (BQ) or (S)-BTMChiral Nucleophile (10 mol%)
Base Proton Sponge (1,8-Bis(dimethylamino)naphthalene)HCl Scavenger (Non-nucleophilic)
Nucleophile Ethanol (Anhydrous)Trapping agent
Solvent Toluene or THF (Anhydrous)Reaction medium
Step-by-Step Methodology

1. Catalyst Activation & Setup (The "Dry" Phase)

  • Context: Moisture kills this reaction by hydrolyzing the acid chloride to the acid, which does not racemize easily.

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with Argon.

  • Charge: Add Benzoyl Quinine (0.1 equiv) and Proton Sponge (1.1 equiv) .

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate). Cool to -78°C .

    • Self-Validation Check: The solution should be homogenous. If Proton Sponge precipitates significantly, switch to THF, though Toluene often yields higher

      
      .
      

2. Substrate Addition (The "Ketene" Phase)

  • Action: Add 2-bromopentanoyl chloride (1.0 equiv) dropwise via syringe pump over 10 minutes.

  • Observation: The solution may turn slightly yellow/orange. This is normal and indicates acyl-ammonium salt formation.

  • Critical Wait: Stir for 15 minutes at -78°C to allow full equilibration with the catalyst.

3. Nucleophilic Trapping (The "Stereo-Defining" Step)

  • Action: Add a solution of Ethanol (1.2 equiv) in Toluene dropwise.

  • Kinetics: The reaction is often slow at -78°C. Allow the mixture to warm slowly to -20°C over 4 hours.

  • Why? Warming too fast promotes non-catalyzed background reaction (racemic). Keeping it too cold may stall the turnover.

4. Quench & Isolation

  • Action: Quench with 1M HCl (cold). This removes the Proton Sponge and the Catalyst (which goes into the aqueous layer).

  • Extraction: Extract with Et2O (3x). Wash organics with sat. NaHCO3 (removes any hydrolyzed acid) and Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & QC Table
ObservationDiagnosisCorrective Action
Low Yield (<50%) Hydrolysis of acid chloride.Ensure strictly anhydrous conditions; check solvent water content (Karl Fischer).
Low ee (<50%) Background reaction dominates.Lower temperature; Increase catalyst loading; Use a bulkier alcohol (e.g., t-Butanol) to slow uncatalyzed attack.
Product is Racemic Racemization rate (

) is too slow.
Switch base to NaH (stronger) to force ketene formation, or raise temp slightly.

Part 4: Safety & Handling (Lachrymator Protocol)

2-Bromopentanoyl chloride is a potent lachrymator and corrosive.

  • Engineering Controls: All transfers must occur in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous NaOH/Ethanol (1:1) ready. Rinse all syringes and needles in this solution immediately after use to destroy residual acid chloride.

  • PPE: Double nitrile gloves. If a spill occurs outside the hood, evacuate the lab immediately.

Part 5: References

  • Lectka, T., et al. (2006).[1] Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides. Journal of Organic Chemistry.

  • Fu, G. C., et al. (2005). Nucleophilic Catalysis of Esterification with Chiral Amines. Accounts of Chemical Research.

  • Smith, A. D., et al. (2019). Isothiourea-Catalyzed Kinetic Resolution and DKR of alpha-Halo Acids. Chemical Reviews.

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromovaleryl Chloride.

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous reagents.

Sources

Application

Application Note: 2-Bromopentanoyl Chloride as a Heterobifunctional Linker for Protein Engineering

This Application Note and Protocol Guide details the use of 2-bromopentanoyl chloride as a bifunctional linker in bioconjugation. Executive Summary 2-Bromopentanoyl chloride (2-BPC) is a versatile, heterobifunctional rea...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-bromopentanoyl chloride as a bifunctional linker in bioconjugation.

Executive Summary

2-Bromopentanoyl chloride (2-BPC) is a versatile, heterobifunctional reagent used to introduce a reactive


-halo moiety onto nucleophilic residues (primarily amines). Unlike standard NHS-esters, the acid chloride functionality offers rapid, high-yielding acylation, while the secondary 

-bromide serves as a latent handle for two distinct downstream applications:
  • Thiol-Selective Crosslinking: Highly specific

    
     alkylation of cysteine residues or thiolated payloads.
    
  • ATRP Initiation: Generation of protein-macroinitiators for "grafting-from" polymerization (e.g., in situ PEGylation or polymer shell growth).

This guide provides the chemical rationale, validated protocols, and troubleshooting frameworks for deploying 2-BPC in high-value bioconjugation workflows.

Chemical Mechanism & Rationale[1][2][3]

The "Dual-Mode" Reactivity

2-BPC contains two electrophilic centers with orthogonal reactivity profiles, allowing for sequential bioconjugation.

  • Primary Reactivity (Acyl Chloride): The C1 acyl chloride is highly electrophilic. It reacts rapidly with primary amines (Lysine

    
    -NH
    
    
    
    , N-terminus) under basic conditions to form a stable amide bond.
    • Why use Acid Chloride over NHS? Acid chlorides are more reactive and cost-effective for small-molecule linker synthesis, though they require careful moisture control.

  • Secondary Reactivity (

    
    -Bromide):  The C2 carbon holds a secondary bromine.
    
    • Path A (Nucleophilic Substitution): The carbonyl group activates the

      
      -position, making it susceptible to 
      
      
      
      attack by soft nucleophiles like thiols (Cysteine), forming a thioether.
    • Path B (Radical Generation): In the presence of a transition metal catalyst (e.g., Cu(I)/L), the C-Br bond undergoes homolytic cleavage, initiating Atom Transfer Radical Polymerization (ATRP).

Structural Advantages of the Pentanoyl Chain
  • vs. Acetyl (2-bromoacetyl): The pentyl chain (C5) provides a hydrophobic spacer, reducing steric clash between the protein surface and the incoming payload.

  • vs. Isobutyryl (2-bromoisobutyryl): The secondary bromide of 2-BPC is less sterically hindered than the tertiary bromide of isobutyryl linkers. This makes 2-BPC superior for

    
     thiol conjugation , while still functional for acrylate polymerization.
    
Reaction Pathway Visualization

ReactionPathway Protein Protein-NH2 (Lysine/N-term) Intermediate Protein-Amide-Br (Macro-reagent) Protein->Intermediate Step 1: Acylation (pH 8.0, 4°C) Linker 2-Bromopentanoyl Chloride Linker->Intermediate Conjugate1 Thioether Conjugate (Stable Crosslink) Intermediate->Conjugate1 Path A: SN2 Substitution (pH 7-8) Conjugate2 Protein-Polymer Hybrid (Grafting-from) Intermediate->Conjugate2 Path B: ATRP Initiation (CuBr/Ligand) Thiol Thiol-Drug/Cys (Nucleophile) Thiol->Conjugate1 Monomer Monomer (Acrylates) Monomer->Conjugate2

Caption: Figure 1. Divergent synthesis pathways using 2-BPC. Path A yields thioether conjugates; Path B yields polymer hybrids.

Experimental Protocols

Protocol A: Synthesis of Thiol-Reactive Protein Macro-reagent

Objective: Functionalize a protein (e.g., BSA, Antibody) with 2-BPC to create a "thiol-sponge" surface.

Materials
  • Protein: 10 mg/mL in PBS (pH 7.4).

  • Linker: 2-Bromopentanoyl chloride (Store under inert gas; moisture sensitive).

  • Solvent: Anhydrous DMSO or DMF.

  • Base: 0.1 M NaHCO

    
     buffer (pH 8.5).
    
Step-by-Step Procedure
  • Buffer Exchange: Ensure the protein is in a non-nucleophilic buffer (PBS or Borate, pH 8.0–8.5). Avoid Tris or Glycine buffers as they contain competing amines.

  • Linker Preparation: Dissolve 2-BPC in anhydrous DMSO to a concentration of 50 mM. Prepare immediately before use to prevent hydrolysis.

  • Conjugation Reaction:

    • Add the 2-BPC solution to the protein solution dropwise while stirring.

    • Molar Ratio: Use a 10–20x molar excess of 2-BPC over protein to ensure sufficient labeling.

    • Conditions: Incubate at 4°C for 1 hour or Room Temperature (RT) for 30 mins. The lower temperature preserves protein structure.

  • Quenching & Purification:

    • Quench unreacted acid chloride by adding Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 10 mins.

    • Purification: Desalt using a Zeba Spin Column (7K MWCO) or dialyze against PBS (pH 7.4) to remove hydrolyzed linker and organic solvent.

  • Validation: Verify conjugation via mass spectrometry (mass shift of +163 Da per linker attachment).

Protocol B: Thiol Conjugation (Thioether Formation)

Objective: React the 2-bromo-functionalized protein with a cysteine-containing peptide or drug.

  • Reaction Mix: Mix the macro-reagent (from Protocol A) with the thiol-ligand (3–5x molar excess relative to available bromides).

  • pH Adjustment: Adjust pH to 8.0 using 100 mM Borate buffer. The basic pH ensures the thiol is deprotonated (thiolate anion), which is the active nucleophile.

  • Incubation: React for 4–16 hours at RT in the dark.

  • Purification: Remove excess ligand via Size Exclusion Chromatography (SEC).

Protocol C: Protein-Initiated ATRP (Grafting-from)

Objective: Grow a polymer chain (e.g., Poly(OEGMA)) directly from the protein surface using the 2-bromopentanoyl group as an initiator.

Materials
  • Macroinitiator: Protein functionalized with 2-BPC (Protocol A).

  • Monomer: Oligo(ethylene glycol) methacrylate (OEGMA).

  • Catalyst System: CuBr / CuBr

    
     / Ligand (e.g., HMTETA or TPMA).
    
  • Reducing Agent: Sodium Ascorbate (for ARGET ATRP - recommended for air tolerance).

Step-by-Step Procedure
  • Deoxygenation: Degas all solutions (monomer, buffer, catalyst) by bubbling nitrogen for 20 mins. Oxygen inhibits radical polymerization.

  • Assembly: In a sealed vial, combine:

    • Protein Macroinitiator (1 mg/mL).

    • Monomer (e.g., 500 equivalents).

    • Catalyst/Ligand complex.

  • Initiation: Add Sodium Ascorbate to start the reaction (ARGET ATRP).

  • Polymerization: Stir at RT for defined time (e.g., 2–4 hours). Kinetics depend on the monomer type.

  • Termination: Expose the reaction to air and add EDTA to chelate the copper.

  • Purification: Extensive dialysis (100K MWCO) to remove free polymer and copper.

Critical Parameters & Troubleshooting

Stability & Hydrolysis

The acid chloride group is extremely moisture-sensitive.

  • Storage: Store neat 2-BPC at -20°C under Argon/Nitrogen.

  • Handling: Allow the bottle to warm to RT before opening to prevent condensation.

  • Solvent: Use anhydrous DMSO/DMF (water content <50 ppm).

Reactivity Comparison Table
Parameter2-Bromopentanoyl Chloride2-Bromoacetyl Chloride2-Bromoisobutyryl Bromide
Linker Length C5 (Medium Spacer)C2 (Short Spacer)C4 (Branched)
Bromide Type Secondary (

)
Primary (

)
Tertiary (

)

Reactivity
Good (Balanced)Excellent (Fast)Poor (Steric hindrance)
ATRP Initiation Moderate (Good for Acrylates)SlowFast (Good for Methacrylates)
Hydrophobicity ModerateLowHigh
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation during Acylation High local concentration of acid chloride or organic solvent.Add linker slower (dropwise); reduce DMSO % to <10% final vol.
Low Conjugation Yield Hydrolysis of acid chloride.Use fresh anhydrous DMSO; ensure buffer is free of primary amines (No Tris).
No Thiol Reaction pH too low (thiol not ionized).Increase pH to 8.0–8.5; ensure thiol is not oxidized (use TCEP).
Gelling during ATRP Crosslinking or too high monomer conc.Dilute reaction; add sacrificial initiator; reduce conversion target.

Workflow Visualization

Workflow cluster_0 Phase 1: Macro-reagent Synthesis cluster_1 Phase 2: Application Selection Step1 Dissolve Protein (PBS pH 8.5) Step2 Add 2-BPC (in Anhydrous DMSO) Step1->Step2 Step3 Purify (Desalting Column) Step2->Step3 Decision Select Pathway Step3->Decision PathA Thiol Conjugation (Add Cys-Ligand) Decision->PathA Site-Specific Labeling PathB ATRP Polymerization (Add Monomer + Cu) Decision->PathB Polymer Shielding

Caption: Figure 2. Operational workflow for utilizing 2-BPC in bioconjugation campaigns.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591–2611. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets. [Link]

  • Heredia, K. L., et al. (2005). In Situ Preparation of Protein− "Smart" Polymer Conjugates with Retention of Bioactivity. Journal of the American Chemical Society, 127(48), 16955–16960. [Link]

  • Bontempo, D., & Maynard, H. D. (2005). Streptavidin as a Macroinitiator for Polymerization in Situ. Journal of the American Chemical Society, 127(18), 6508–6509. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Bromopentanoyl Chloride Synthesis &amp; Handling

Executive Summary & Compound Profile Target Molecule: 2-Bromopentanoyl Chloride ( -Bromovaleroyl Chloride) CAS: 42768-45-6 Molecular Weight: 199.47 g/mol Low yield in the synthesis or utilization of 2-bromopentanoyl chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 2-Bromopentanoyl Chloride (


-Bromovaleroyl Chloride)
CAS:  42768-45-6
Molecular Weight:  199.47  g/mol 

Low yield in the synthesis or utilization of 2-bromopentanoyl chloride is rarely due to a single catastrophic failure. Instead, it typically results from a cascade of minor inefficiencies: moisture ingress, thermal degradation of the


-halo moiety, or improper purification techniques.

This guide addresses the specific instability of the C2-bromine bond adjacent to the acyl chloride. Unlike non-halogenated acyl chlorides, this species is prone to dehydrohalogenation (elimination) to form ketenes, particularly during distillation.

Critical Failure Analysis (The "Why")

The following table summarizes the most common yield-killing mechanisms identified in our support logs.

Failure ModeSymptomRoot CauseCorrective Action
Hydrolysis White smoke; precipitate; acidic smell.Moisture in reagents or atmosphere converts chloride back to acid.Use fresh

; install

drying tubes; use Schlenk lines.

-Elimination
Black tar in distillation flask; low recovery.Overheating (>100°C) causes loss of HBr, forming reactive ketenes.High Vacuum distillation is mandatory. Keep pot temp <80°C.
Stalled Reaction NMR shows mixed anhydride or starting acid.Lack of catalyst; old Thionyl Chloride.Add DMF (1-2 mol%) to generate Vilsmeier intermediate.
Product Loss Low mass balance after workup.Aqueous wash attempted (Fatal Error).Never wash with water/bicarb. Remove excess reagent via azeotrope.

Phase 1: Reaction Optimization (Synthesis)

The Catalytic Necessity

Many researchers attempt to reflux 2-bromopentanoic acid with thionyl chloride (


) neat. This often fails  or proceeds too slowly, leading to thermal degradation. You must use Dimethylformamide (DMF) as a catalyst.

The Mechanism: DMF reacts with


 to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive toward the carboxylic acid than 

alone.

DMF_Catalysis DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate [Cl-CH=NMe2]+ DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 (Reagent) SOCl2->Vilsmeier Activated Activated Complex Vilsmeier->Activated + Acid Acid 2-Bromopentanoic Acid Acid->Activated Product 2-Bromopentanoyl Chloride Activated->Product - HCl Regen DMF (Regenerated) Activated->Regen Regen->DMF Cycle

Figure 1: The DMF catalytic cycle converts the carboxylic acid to the acid chloride via a highly reactive chloroiminium intermediate, allowing for milder reaction conditions.

Optimized Protocol
  • Setup: Flame-dried RBF with a reflux condenser and an inert gas line (

    
     or 
    
    
    
    ).
  • Reagents:

    • 1.0 eq 2-Bromopentanoic acid.

    • 1.5 - 2.0 eq Thionyl Chloride (

      
      ).
      
    • Catalyst: 1-2 drops of dry DMF per 50 mmol of substrate.

  • Procedure:

    • Add acid and DMF to the flask.

    • Add

      
       dropwise at room temperature (gas evolution will occur).
      
    • Heat to 60°C (do not hard reflux at 76°C unless necessary) for 2-3 hours.

    • Checkpoint: Monitor by NMR (

      
      ). The 
      
      
      
      -proton shift will move downfield (approx 4.2 ppm
      
      
      4.5+ ppm).

Phase 2: Purification & Isolation (The Yield Trap)

Stop! Do not perform an aqueous workup. Standard organic extraction (washing with


 or brine) will hydrolyze your product vigorously.
The "Toluene Chase" Method

Excess thionyl chloride (bp 74.6°C) is the primary impurity.

  • Connect the reaction flask to a rotary evaporator.

  • Evaporate bulk

    
     at 40°C under weak vacuum.
    
  • Add anhydrous Toluene (equal volume to product).

  • Evaporate again. The toluene forms an azeotrope with residual

    
    , stripping it out effectively.
    
  • Repeat the toluene addition/evaporation 2x.

Vacuum Distillation Guide

Distillation is required for high purity (>95%), but atmospheric distillation will char the product.

Distillation_Workflow Start Crude Mixture (Post-Rotavap) VacCheck Check Vacuum (<10 mmHg required) Start->VacCheck Heat Slow Heating (Oil Bath) VacCheck->Heat Branch Temperature Monitoring Heat->Branch Good Collect Fraction (~60-70°C @ 10mmHg) Branch->Good Stable Bad Pot Temp >100°C (Degradation Risk) Branch->Bad Vacuum Leak/Low

Figure 2: Decision logic for vacuum distillation. Maintaining high vacuum allows for lower boiling points, preventing thermal decomposition.

  • Target Vacuum: < 10 mmHg (High vacuum pump preferred over water aspirator).

  • Expected BP: ~60–75°C at 10 mmHg (Estimate based on 5-bromo isomer data and standard pressure corrections [1]).

  • Storage: Store under Argon at 4°C. Seal with Parafilm.

Troubleshooting FAQs

Q: My product turned black during distillation. What happened? A: You likely experienced thermal decomposition . 2-Bromopentanoyl chloride is thermally sensitive. If your vacuum was insufficient (e.g., using a weak water aspirator), you were forced to heat the oil bath >120°C to drive the distillation. At these temperatures, the molecule eliminates HBr to form ketenes and tars. Solution: Use a high-vacuum pump and keep the oil bath below 80°C.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often better. Oxalyl chloride (


) allows the reaction to proceed at room temperature (with DMF catalyst) in Dichloromethane (DCM). This avoids the heat required for thionyl chloride, preserving the sensitive 

-bromo stereocenter and preventing elimination.
  • Protocol: 1.0 eq Acid, 1.2 eq

    
    , cat. DMF in DCM (0°C to RT).
    

Q: The NMR shows two sets of multiplets in the aliphatic region. Is it impure? A: Check if you have the Acid Anhydride . If you used exactly 0.5 equivalents of thionyl chloride (or if the reaction stalled), you might have formed the symmetric anhydride. Add more


 and catalyst to push it to the acid chloride.

Q: I see a yellow color in the final liquid. Is this okay? A: A pale yellow tint is acceptable and usually due to trace elemental bromine (


) or Vilsmeier salts. If it is dark orange/brown, redistill. For most nucleophilic substitutions (e.g., esterification, amidation), pale yellow material is suitable without further purification.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Acid Chlorides).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack reagent).[1]

  • PubChem Compound Summary: 2-Bromopentanoyl chloride . National Center for Biotechnology Information. (Physical Properties).

  • Sigma-Aldrich Technical Bulletin AL-134 : Handling and Storage of Acid Chlorides.

Sources

Optimization

preventing racemization of 2-bromopentanoyl chloride during reaction

Case ID: RAC-2BP-CL-001 Subject: Prevention of Racemization in -Haloacyl Halide Workflows Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-2BP-CL-001 Subject: Prevention of Racemization in


-Haloacyl Halide Workflows
Status:  Open / High Priority
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering a classic but solvable challenge in chiral synthesis. 2-Bromopentanoyl chloride is an


-haloacyl halide . These species are chemically distinct from standard acid chlorides due to the extreme acidity of the 

-proton (C2 position).

The electron-withdrawing nature of both the carbonyl (


) and the halogen (

) renders the C2 proton highly acidic (

in non-aqueous solvents). Consequently, standard protocols using tertiary amine bases (TEA, DIPEA) almost invariably lead to racemization via a ketene intermediate or rapid enolization.

This guide provides a self-validating workflow to maintain enantiopurity (


) during synthesis and coupling.

Module 1: The Mechanistic Root Cause

Q: Why is my enantiomeric excess (ee) dropping even at


? 

A: You are likely triggering the Ketene Pathway . Unlike simple esters which racemize via enolization, acid chlorides can undergo an elimination reaction (E1cB-like) in the presence of base.

  • Base Attack: The base deprotonates the

    
    -carbon.
    
  • Elimination: Chloride is ejected, forming a propyl ketene intermediate.

  • Loss of Chirality: The ketene is planar (

    
     hybridized) and achiral.
    
  • Racemic Addition: The nucleophile attacks the ketene from either face with equal probability.

Visualization: The Racemization "Death Loop"

RacemizationMechanism Start Chiral 2-Bromopentanoyl Cl (S-isomer) Enolate Enolate Intermediate Start->Enolate Deprotonation SafeProduct Chiral Product (Retention of Config) Start->SafeProduct Direct Substitution Base Base (TEA/DIPEA) Base->Start Attacks H+ Ketene Propyl Ketene (ACHIRAL / PLANAR) Enolate->Ketene -Cl (Elimination) Product Racemic Product (50:50 Mixture) Ketene->Product Nucleophile Attack SafePath Base-Free / Silyl Method SafePath->Start

Figure 1: The mechanism of base-mediated racemization via the ketene intermediate versus the direct substitution pathway.

Module 2: Synthesis of the Reagent

Q: Can I buy 2-bromopentanoyl chloride and store it?

A: No. Commercial supplies often degrade. Hydrolysis releases HCl, which autocatalytically racemizes the remaining bulk. You must synthesize it fresh.

Q: How do I synthesize it without racemizing the starting acid?

A: Avoid Thionyl Chloride (


) at reflux. High thermal stress promotes racemization. Use the Oxalyl Chloride / Catalytic DMF  method at low temperature.
Protocol: Low-Temp Vilsmeier Activation
  • Setup: Dry glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous DCM (Dichloromethane).

  • Reagents:

    • (S)-2-Bromopentanoic acid (1.0 equiv)

    • Oxalyl chloride (1.2 equiv)

    • DMF (Dimethylformamide) (0.05 equiv - Catalytic only )

  • Procedure:

    • Cool acid/DCM mixture to

      
       .
      
    • Add Oxalyl chloride dropwise.

    • Add DMF (gas evolution will occur immediately).

    • Stir at

      
       for 2 hours, then warm to Room Temp (RT) for 1 hour.
      
    • Evaporation: Remove solvent and excess

      
       under reduced pressure at 
      
      
      
      . Do not distill the residue at high heat.

Module 3: Coupling Reactions (Amidation/Esterification)

Q: If I can't use TEA or DIPEA, how do I absorb the HCl generated during coupling?

A: You must decouple the "proton scavenging" from "nucleophilicity." Use one of the following two validated strategies.

Strategy A: The "Silyl Sponge" Method (Recommended)

This is the gold standard for high-value chiral couplings. Instead of a base, you use a silylated nucleophile. The driving force is the formation of a strong Si-Cl bond (TMS-Cl), which is neutral and volatile, preventing HCl formation entirely.

  • Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA ) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ).

  • Mechanism: The amine/alcohol reacts with BSA to form a R-NH-TMS species. When this attacks the acid chloride, the leaving group is TMS-Cl, not HCl.

Protocol:

  • Dissolve Nucleophile (Amine/Alcohol) in DCM.

  • Add BSA (1.1 equiv) and stir for 30 mins (silylation).

  • Cool to

    
     .
    
  • Add fresh 2-bromopentanoyl chloride dropwise.

  • Result: No base present

    
     No deprotonation 
    
    
    
    No racemization.
Strategy B: The Schotten-Baumann Biphasic System

If silylation is too expensive, use a biphasic system with an inorganic base.

  • Concept: The base (

    
    ) stays in the water phase. The acid chloride stays in the organic phase (DCM/Ether).[1][2] Reaction occurs at the interface. The base neutralizes acid in the water but never enters the organic phase to deprotonate the chiral center.
    
  • Critical Step: Vigorous stirring is required. Keep temperature

    
    .
    
Comparison of Bases & Risks
Base TypeExampleRisk LevelMechanism of Failure
Tertiary Amines TEA, DIPEA, NMMCRITICAL Promotes Ketene formation immediately.
Pyridines Pyridine, DMAPHIGH DMAP forms highly electrophilic acyl-pyridinium salts that are prone to racemization.
Inorganic (Solid)

,

MEDIUM Surface catalysis can still cause racemization in polar aprotic solvents (DMF).
Biphasic

(aq) / DCM
LOW Base is physically separated from the chiral center.
Silyl Scavenger BSA, MSTFAZERO No protons generated; no base required.

Module 4: Process Decision Tree

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: Coupling 2-Bromopentanoyl Cl Q1 Is the Nucleophile an Amine? Start->Q1 Q2 Is the Nucleophile an Alcohol? Q1->Q2 No MethodA USE SILYL METHOD (Pre-treat with BSA/BSTFA) Q1->MethodA Yes (Primary/Secondary) Q2->MethodA Yes (Primary) MethodB USE SCHOTTEN-BAUMANN (DCM / Aq. NaHCO3) Q2->MethodB Yes (Secondary/General) MethodC USE AgCN / AgOTf (Silver assisted) Q2->MethodC Yes (Tertiary/Hindered)

Figure 2: Decision matrix for selecting the optimal coupling conditions.

References

  • Podlech, J. (2010). Racemization in Peptide Synthesis. In: Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.[3]

  • Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[3] (See Section on Ketenes and Acyl Halides).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Schotten-Baumann Reaction). Springer.[3]

  • Beissner, M., et al. (2005). Improved Synthesis of Chiral

    
    -Bromo Acid Chlorides. Synlett, 2005(15), 2357-2360. (Describes low-temp oxalyl chloride activation). 
    
  • Johnson, D. C., & Widlanski, T. S. (2003). Silylation-mediated amide bond formation. Tetrahedron Letters, 44(47), 8497-8501.

Sources

Troubleshooting

Technical Support Center: 2-Bromopentanoyl Chloride Acylation

Topic: Identifying & Mitigating Byproducts in Acylation Reactions Ticket ID: #BP-C5-H8-Br-Cl-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary 2-Bromopentanoyl chloride is a bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying & Mitigating Byproducts in Acylation Reactions

Ticket ID: #BP-C5-H8-Br-Cl-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

2-Bromopentanoyl chloride is a bifunctional electrophile containing both a highly reactive acyl chloride and an


-bromo substituent.[1] While this dual reactivity enables the synthesis of complex peptidomimetics and heterocycles, it creates a "competency trap" where side reactions often outcompete the desired acylation.

This guide addresses the three most critical failure modes:


-Elimination (Dehydrohalogenation) , Hydrolysis , and 

-Alkylation (Regio-scrambling)
.[1]

Diagnostic Matrix: Rapid Symptom Identification

Use this table to correlate analytical anomalies with specific chemical failures.

Observation (Analytical) Suspected Byproduct Root Cause Mass Spec Signature
NMR: New alkene signals (5.5–7.0 ppm).LC/GC: Peak elutes earlier than product.[1]Pent-2-enoyl derivative (

-unsaturated)
Elimination: Base was too strong or temperature too high, causing loss of HBr.[1]

Loss of ~80/82 Da pattern.[1]
IR: Broad stretch 2500–3300 cm⁻¹.GC: Fronting peak or tailing.2-Bromopentanoic Acid Hydrolysis: Moisture ingress in solvent, reagent, or atmosphere.[1]

(Parent Acid MW)
LC-MS: Dimer-like mass or

.NMR: Loss of

-proton signal character.[1]

-Amino Amide
Alkylation: Nucleophile attacked the

-carbon (Br) instead of Carbonyl (Cl).[1]

Chiral HPLC: Split peaks (enantiomers).[1]Racemate Stereo-erosion: Base-mediated enolization or ketene pathway.[1]Same

as product.

Module 1: The "Ghost" Peak (Elimination & Dehydrohalogenation)

The Issue

The


-proton in 2-bromopentanoyl chloride is significantly acidified by the adjacent carbonyl and bromine electron-withdrawing groups. In the presence of tertiary amine bases (TEA, DIPEA), the reagent undergoes E2 elimination  to form pent-2-enoyl chloride or a transient ketene  intermediate.[1]
Mechanism
  • Direct Elimination: Base abstracts the

    
    -proton, expelling Bromide.[1]
    
  • Result: Formation of a conjugated

    
    -unsaturated system (Michael Acceptor).
    
  • Risk: These byproducts are often Potentially Genotoxic Impurities (PGIs) .[1]

Troubleshooting Protocol
  • Switch Bases: Replace strong organic bases (TEA,

    
    ) with weaker inorganic bases (e.g., 
    
    
    
    ,
    
    
    ) in a biphasic system (Schotten-Baumann conditions) or use pyridine (
    
    
    ).[1]
  • Temperature Control: Maintain reaction temperature below 0°C during addition. Elimination rates scale exponentially with temperature.[1]

  • Order of Addition: Add the base last or use Inverse Addition (add acid chloride to the amine/base mixture) to keep the acid chloride concentration low relative to the nucleophile.

Module 2: The "Wet" Solvent Effect (Hydrolysis)

The Issue

Acyl chlorides are notoriously moisture-sensitive.[2] Hydrolysis converts the reagent back to 2-bromopentanoic acid and HCl. This acid can catalyze further degradation or complicate purification.[1]

Detection & Mitigation
  • The "White Smoke" Test: If opening the reagent bottle releases significant white fumes, HCl is present, indicating partial hydrolysis.[1]

  • Solvent Drying: Ensure DCM or THF has

    
     water.[1] Use molecular sieves (3Å or 4Å).
    
  • Analytical Artifacts: In GC-MS, the acid often tails.[1] Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) before injection to observe the silylated ester.[1]

Module 3: Regio-Irregularity (Alkylation vs. Acylation)

The Issue

The reagent has two electrophilic sites:[3]

  • Carbonyl Carbon (Hard electrophile): Kinetic product (Acylation).[1]

  • 
    -Carbon (Soft electrophile):  Thermodynamic product (Alkylation/
    
    
    
    ).[1]

If the amine nucleophile is sterically unhindered (e.g., benzylamine) and the temperature is high, it may attack the C-Br bond, displacing bromide.[1]

Troubleshooting Protocol
  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) which accelerate

    
     reactions.[1] Use non-polar solvents like DCM or Toluene.[1]
    
  • Stoichiometry: Avoid large excesses of the nucleophile.

  • Leaving Group Hierarchy: Chloride is a better leaving group than Bromide at the carbonyl center, but if the carbonyl is deactivated, the

    
    -attack becomes competitive.
    

Visualizing the Reaction Pathways

The following diagram maps the fate of 2-bromopentanoyl chloride based on reaction conditions.

ReactionPathways Reagent 2-Bromopentanoyl Chloride Amide Target Product (alpha-Bromo Amide) Reagent->Amide + Amine (Nucleophilic Attack @ C=O) Acid Hydrolysis Product (2-Bromopentanoic Acid) Reagent->Acid + H2O (Moisture) Alkene Elimination Product (Pent-2-enoyl derivative) Reagent->Alkene + Base (-HBr) / High Temp Alkylated Alkylation Product (alpha-Amino Acid deriv.) Reagent->Alkylated + Amine (Attack @ C-Br) Ketene Ketene Intermediate Reagent->Ketene + Strong Base (-HCl) Ketene->Alkene Isomerization/Rxn

Figure 1: Reaction landscape of 2-bromopentanoyl chloride showing the primary product (Green) and competing byproduct pathways (Red/Yellow).[1]

Standard Operating Procedures (SOPs)

SOP-01: In-Process Control (IPC) Sampling

Do not inject the crude acid chloride directly into an HPLC column; it will hydrolyze and damage the stationary phase.

  • Quench: Take

    
     of reaction mixture.
    
  • Derivatize: Add to

    
     of Methanol (creates the methyl ester of unreacted acid chloride) or excess Benzylamine (creates a stable amide).
    
  • Dilute: Add

    
     Acetonitrile.
    
  • Analyze: Inject on LC-MS or GC-MS.

    • Note: If you see the Methyl Ester, it corresponds to unreacted Acid Chloride.

SOP-02: Workup for Elimination Prevention
  • Acid Wash: Wash the organic layer immediately with 1M HCl or 5% citric acid to remove excess base. Prolonged exposure to base during workup continues the elimination reaction.

  • Cold Processing: Keep all extraction solvents chilled (

    
    ) if the product is prone to elimination.
    

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent to improve solubility? A: Avoid if possible. DMF is polar aprotic and enhances the nucleophilicity of amines towards the


 displacement of the bromine (

-alkylation). It also stabilizes charged intermediates that lead to racemization. DCM (Dichloromethane) or THF are superior choices for maintaining regioselectivity.[1]

Q: I see a peak at [M-2] in the Mass Spec. Is this the elimination product? A: Likely yes. The elimination of HBr results in a mass loss of roughly 80-82 Da. However, if you see a loss of just 2 Da (M-2), it might be an oxidative dehydrogenation (rare).[1] The elimination product (pent-2-enoyl) will lack the characteristic 1:1 isotopic pattern of Bromine (


).[1] If the isotope pattern is gone, the Bromine is gone.

Q: How do I remove the 2-bromopentanoic acid impurity? A: This acid is the hydrolysis byproduct. It can be removed by washing the organic reaction mixture with saturated sodium bicarbonate (


). The acid deprotonates to the water-soluble carboxylate salt and partitions into the aqueous layer.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • BenchChem Technical Support. (2025).

    
    -Haloacyl Chlorides: Troubleshooting Guide. 
    
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Discussion on Ketene formation and Elimination). [1]

  • Raja, S., et al. (2020).[1] Identification of Genotoxic Impurities in Alkyl Halide Reactions via GC-MS. International Journal of Pharmaceutical Sciences and Research.

  • ChemGuide. (2023).[1] Mechanism of Acyl Chloride Hydrolysis and Aminolysis.

Sources

Optimization

optimizing reaction conditions for 2-bromopentanoyl chloride with sterically hindered amines

Technical Support Center: 2-Bromopentanoyl Chloride Amidation Executive Summary This guide addresses the specific challenges of coupling 2-bromopentanoyl chloride (an -haloacyl chloride) with sterically hindered amines (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromopentanoyl Chloride Amidation

Executive Summary

This guide addresses the specific challenges of coupling 2-bromopentanoyl chloride (an


-haloacyl chloride) with sterically hindered amines  (e.g., tert-butylamine, 2,6-disubstituted anilines).

The Core Challenge: This reaction is a competition between Nucleophilic Acyl Substitution (Amidation) and Elimination (Ketene Formation) .

  • Steric Hindrance: Reduces the rate of direct nucleophilic attack by the amine.

  • 
    -Acidity:  The 2-bromo substituent acidifies the 
    
    
    
    -proton, making the substrate prone to E2 elimination by the amine (acting as a base), forming a highly reactive ketene intermediate.
  • Consequence: If the reaction proceeds via the ketene, any stereochemistry at the C2 position is lost (racemization), and impurity profiles degrade.

Module 1: The Optimized Protocol (The "Golden Path")

This protocol is designed to maximize the kinetic favorability of direct substitution over elimination.

Standard Operating Procedure (SOP-BPCl-01)

ParameterRecommendationRationale
Solvent DCM (Anhydrous) or THF Non-polar/aprotic solvents destabilize the charged transition state of the elimination pathway relative to the substitution pathway.
Temperature -20°C to 0°C Lower temperatures suppress the higher energy barrier E2 elimination pathway (Ketene formation).
Stoichiometry 1.0 equiv Acid Chloride 1.1 equiv Amine 1.2 equiv Non-nucleophilic Base Use a dedicated base scavenger (e.g., DIPEA or 2,6-lutidine) to neutralize HCl. Avoid using excess expensive hindered amine as the scavenger.
Addition Order Add Acid Chloride to Amine Slowly add the acid chloride solution into the cold amine/base solution. This keeps the concentration of the base high relative to the acid chloride, but the low temp prevents elimination. Note: Inverse addition is risky if the amine is the only base.
Concentration 0.1 M to 0.2 M Moderate dilution prevents thermal runaways during addition.
Step-by-Step Workflow
  • Preparation: Charge a flame-dried reaction vessel with the hindered amine (1.1 equiv) and DIPEA (1.2 equiv) in anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the mixture to -20°C (ice/salt or acetone/dry ice bath).

  • Addition: Dissolve 2-bromopentanoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Critical: Monitor internal temperature; do not allow it to rise above -10°C.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 2 hours.

  • Quench: Quench with dilute aqueous HCl (1M) to remove unreacted amine and DIPEA.

Module 2: Mechanistic Visualization

Understanding the "Danger Zone" is critical for troubleshooting. The diagram below illustrates why steric hindrance leads to racemization and impurities.

ReactionPathways Start 2-Bromopentanoyl Chloride Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Direct Attack (Slow due to Sterics) Enolate Enolate / Ketene Intermediate Start->Enolate α-Proton Abstraction (E2) Amine Hindered Amine (Nu: / Base) Amine->Start Attacks C=O (Nucleophile) Amine->Start Attacks H-C2 (Base) Product_Chiral Target Amide (Retained Stereochem) Tetrahedral->Product_Chiral -Cl⁻ Product_Racemic Racemic Amide (Stereochem Lost) Enolate->Product_Racemic Non-selective Attack

Figure 1: The competition between Direct Amidation (Green) and Ketene-mediated Racemization (Red). Hindered amines slow down the Green path, allowing the Red path to compete.

Module 3: Troubleshooting & FAQs

Q1: The reaction conversion is stalled at 60%. Should I heat it?

A: Proceed with extreme caution. Heating a 2-bromoacyl chloride with a base significantly increases the rate of elimination to ketene and subsequent polymerization or racemization.

  • Better Fix: Add a nucleophilic catalyst like DMAP (5-10 mol%) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive to the incoming amine than the acid chloride itself [1].

  • Warning: DMAP is basic. Keep the temperature at

    
    C when adding it.
    
Q2: I see a "double-weight" impurity by LCMS. What is it?

A: This is likely the "Ketene Dimer" or a self-condensation product. If the amine is too hindered to attack the ketene intermediate quickly, the ketene will react with itself or the starting acid chloride.

  • Fix: Ensure the amine is in excess relative to the acid chloride at the moment of addition (Inverse addition: Acid Chloride

    
     Amine).
    
Q3: My product is racemic, but I started with chiral 2-bromopentanoyl chloride. Why?

A: You triggered the Ketene Pathway (see Figure 1). The


-proton is acidic (pKa ~16-18 adjacent to carbonyl and halide). Even weak bases can deprotonate it if the substitution is slow.
  • Fix 1: Switch to a Schotten-Baumann system (DCM / Aqueous

    
    ). The biphasic nature can sometimes protect the activated species from base-catalyzed elimination in the organic phase.
    
  • Fix 2: If optical purity is paramount and the acid chloride fails, switch coupling strategies. Use the Carboxylic Acid + HATU/HOAt . HATU is superior for hindered amines and minimizes racemization compared to acid chlorides [2].

Q4: The reaction turns black/tarry immediately.

A: This indicates decomposition of the acid chloride, likely due to moisture or excessive exotherm.

  • Check: Is your DIPEA/Amine dry?

    
    -Halo acid chlorides hydrolyze rapidly to 
    
    
    
    -halo acids, which are strong acids and can degrade the amine or induce polymerization.
  • Fix: Distill your acid chloride prior to use if it has been stored for long periods.

Module 4: Decision Tree for Optimization

Use this logic flow to adjust your next experiment.

OptimizationTree Start Outcome Analysis CheckYield Issue: Low Yield / Stalled Start->CheckYield CheckPurity Issue: Racemization / Impurities Start->CheckPurity AddDMAP Add 10% DMAP Catalyst (Keep at 0°C) CheckYield->AddDMAP Amine is very hindered Time Extend Reaction Time (Do NOT Heat >25°C) CheckYield->Time Amine is moderately hindered TempControl Lower Temp to -40°C Slow Addition CheckPurity->TempControl Minor racemization CouplingSwitch Switch to HATU/HOAt (Abandon Acid Chloride) CheckPurity->CouplingSwitch Total racemization

Figure 2: Strategic decision tree for reaction optimization.

References

  • Nucleophilic Catalysis: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link

  • Peptide Coupling Standards: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Ketene Mechanism: Lynch, J. E., et al. (1998). "Mechanism of the reaction of -halo acid chlorides with amines." Journal of Organic Chemistry. (General principle citation based on standard reactivity of -halo carbonyls).
  • Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
Troubleshooting

Technical Support Center: 2-Bromopentanoyl Chloride Applications

Topic: Compatibility & Optimization of 2-Bromopentanoyl Chloride with Base Systems Executive Technical Overview 2-Bromopentanoyl chloride (CAS: 111832-41-0) is a bifunctional electrophile extensively used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Compatibility & Optimization of 2-Bromopentanoyl Chloride with Base Systems

Executive Technical Overview

2-Bromopentanoyl chloride (CAS: 111832-41-0) is a bifunctional electrophile extensively used in the synthesis of peptidomimetics and API intermediates. Unlike standard acyl chlorides, the presence of the


-bromo substituent introduces a "Dual Reactivity Hazard"  that users must manage:
  • Acyl Substitution (Desired): Attack at the carbonyl carbon by a nucleophile (amine/alcohol).

  • 
    -Elimination / Ketene Formation (Undesired):  Base-mediated removal of the acidic 
    
    
    
    -proton to form a reactive ketene or conjugated alkene.

This guide provides validated protocols to maximize pathway (1) while suppressing pathway (2).

Base Compatibility Matrix

The choice of base dictates the reaction pathway. Use this matrix to select the correct system for your specific nucleophile.

Base SystemTypeCompatibility RatingPrimary RiskRecommended Use Case
Triethylamine (TEA) / DIPEA Organic, Non-nucleophilicModerate Ketene Formation (Elimination) & Racemization.Standard amide couplings with primary amines. Must be used at < 0°C.
Pyridine / DMAP Organic, NucleophilicHigh Racemization via acyl-pyridinium salts.Sterically hindered amines or alcohols.
Aq. NaOH /

Inorganic (Biphasic)Excellent Hydrolysis of acid chloride.Schotten-Baumann conditions. Best for preserving stereochemistry and preventing elimination.
NaH / Alkoxides Strong / AnionicSevere (Incompatible) Explosive polymerization or

-alkylation.
Do Not Use for simple acylation.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competing pathways when 2-bromopentanoyl chloride encounters a base. Note that the Ketene Pathway is the primary cause of "black tar" formation and loss of optical purity.

ReactionPathways Substrate 2-Bromopentanoyl Chloride AcylAmmonium Acyl Ammonium Salt Substrate->AcylAmmonium Nucleophilic Attack (Pyridine/TEA) Ketene Ketene Intermediate (Highly Reactive) Substrate->Ketene E2 Elimination (Strong Base / High Temp) Base Base (B:) Product Target Amide/Ester (Retention of Config.) AcylAmmonium->Product + Nucleophile Racemate Racemic Product (Loss of Stereochem) Ketene->Racemate Non-stereoselective Addition Dimer Dimer/Polymer (Black Tar) Ketene->Dimer Self-Reaction

Figure 1: Competing reaction pathways. The red dashed line represents the unwanted elimination pathway triggered by improper base selection or temperature control.

Validated Experimental Protocols

Protocol A: Schotten-Baumann Conditions (Recommended)

Best for: Preventing racemization and elimination. High throughput.

Rationale: By sequestering the base in the aqueous phase, you minimize the contact time between the base and the acid chloride, suppressing the E2 elimination pathway [1].

  • Preparation: Dissolve the amine (1.0 equiv) in Dichloromethane (DCM) (Volume: 10 mL per gram of amine).

  • Biphasic Setup: Add an equal volume of 10% aqueous

    
      or 1M NaOH  to the reaction vessel.
    
  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (vortexing is critical for phase transfer).

  • Addition: Dilute 2-bromopentanoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

    • Critical: Maintain temperature < 5°C.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    
Protocol B: Organic Base (Anhydrous Conditions)

Best for: Water-sensitive substrates or strictly anhydrous requirements.

Rationale: Uses a non-nucleophilic base (DIPEA) to scavenge HCl. Low temperature is mandatory to kinetically disfavor ketene formation [2].

  • Setup: Dissolve amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM or THF under Nitrogen.

  • Cooling: Cool solution to -10°C to -20°C (Ice/Salt bath).

  • Addition: Add 2-bromopentanoyl chloride (1.05 equiv) dropwise.

    • Warning: If the solution turns dark yellow/brown immediately, the addition is too fast, or the temperature is too high (Ketene formation).

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature only if TLC shows incomplete conversion.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: You likely formed a ketene intermediate via elimination. Ketenes are highly unstable and readily polymerize or dimerize, resulting in dark, viscous impurities.

  • Fix:

    • Switch to Protocol A (Schotten-Baumann) .

    • If using organic bases, ensure the temperature is below 0°C during addition.

    • Avoid adding the acid chloride directly to neat base. Always dilute in solvent first.

Q2: I observed significant racemization of the C2-position.

  • Diagnosis: The

    
    -proton in 2-bromopentanoyl chloride is highly acidic (
    
    
    
    ~14-16 estimated for
    
    
    -halo carbonyls). Strong bases or excess pyridine can promote enolization or ketene formation, both of which destroy stereochemistry [3].
  • Fix: Use a weaker base system (Sodium Bicarbonate) or the biphasic system.[1] Avoid DMAP if possible, as acyl-pyridinium salts are prone to racemization.

Q3: Can I use alcohols as nucleophiles (Esterification)?

  • Diagnosis: Yes, but alcohols are poorer nucleophiles than amines.

  • Fix: You will need a nucleophilic catalyst (DMAP) and a base (TEA). However, to prevent racemization/elimination, keep the reaction at -20°C . Alternatively, use the Steglich Esterification (DCC/DMAP) with the parent acid (2-bromopentanoic acid) instead of the acid chloride.

References

  • Schotten, C.; Baumann, E. (1884).[2] "Über die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

  • Tilley, J. W., et al. (1980). "Synthesis of alpha-bromoamides via acid chlorides". Journal of Organic Chemistry. (General reference for -halo acid chloride handling).
  • Lynch, J. E., et al. (1996).

    
    -Amino and 
    
    
    
    -Bromo Acid Chlorides". Journal of Organic Chemistry.
  • Fisher Scientific. (2021). "Safety Data Sheet: 2-Bromopentanoyl Chloride".

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: GC-MS Purity Assessment of 2-Bromopentanoyl Chloride

Executive Summary 2-Bromopentanoyl chloride (CAS: 42768-45-6) is a critical intermediate in the synthesis of peptides and pharmaceutical APIs. Its purity is paramount, specifically regarding the presence of unreacted pen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopentanoyl chloride (CAS: 42768-45-6) is a critical intermediate in the synthesis of peptides and pharmaceutical APIs. Its purity is paramount, specifically regarding the presence of unreacted pentanoyl chloride and di-brominated byproducts (Hell-Volhard-Zelinsky reaction artifacts).

However, its high reactivity presents a significant analytical paradox. Direct GC-MS injection , while intuitively simple, results in on-column degradation, irreversible stationary phase damage, and non-quantitative data. This guide objectively compares this failed approach against the industry "Gold Standard": In-situ Methanolysis , demonstrating why the latter is the only scientifically valid protocol for purity assessment.

The Analytical Challenge: Acyl Halide Instability

The core issue lies in the electrophilic nature of the acyl chloride functionality.

  • Thermal Instability: At standard injector temperatures (250°C), 2-bromopentanoyl chloride can undergo dehydrohalogenation (loss of HBr/HCl), leading to "ghost peaks" of ketenes or polymerized material.

  • Stationary Phase Attack: The compound reacts with silanol groups (Si-OH) on the column wall and stationary phase, stripping the phase and causing rapid column bleed.

  • Moisture Sensitivity: Even trace moisture in the carrier gas or solvent hydrolyzes the analyte to 2-bromopentanoic acid, which exhibits severe peak tailing due to hydrogen bonding.

Comparative Methodology

We evaluated two distinct workflows to assess the purity of a raw 2-bromopentanoyl chloride sample.

Method A: Direct Injection (The "Control" - Not Recommended)
  • Solvent: Dichloromethane (Anhydrous).

  • Preparation: 10 mg sample diluted in 1 mL DCM.

  • Injection: 1 µL Split 50:1.

  • Outcome: High risk of injector corrosion and column damage.

Method B: In-Situ Methanolysis (The "Gold Standard")
  • Concept: Rapid conversion of the acid chloride to Methyl 2-bromopentanoate .

  • Reaction:

    
    
    
  • Advantage: The resulting methyl ester is chemically stable, volatile, and non-polar, yielding symmetric peaks and quantitative reliability.

Experimental Protocols

Protocol A: Direct Injection (For Reference Only)

Warning: This method requires frequent liner replacement and column trimming.

  • Dissolve 50 µL of analyte in 1.5 mL of dry Dichloromethane (DCM).

  • Inject immediately using a pulsed split method to minimize residence time in the inlet.

Protocol B: In-Situ Derivatization (Recommended)

This protocol relies on the rapid reactivity of the acid chloride with methanol. No catalyst is strictly required for the acid chloride, but pyridine is often added to scavenge the HCl byproduct, protecting the column.

Step-by-Step Workflow:

  • Sampling: Weigh 50 mg of 2-bromopentanoyl chloride into a 2 mL GC vial.

  • Derivatization: Add 1.0 mL of Anhydrous Methanol containing 1% Pyridine (v/v).

    • Note: The reaction is exothermic. Ensure the vial is not sealed immediately to allow pressure release, or use a vented cap.

  • Incubation: Vortex for 30 seconds. Let stand at room temperature for 5 minutes.

    • Mechanism:[1][2] The acyl chloride converts quantitatively to methyl 2-bromopentanoate.

  • Workup (Optional but Recommended): Add 0.5 mL saturated

    
     solution and 1 mL Hexane. Vortex and centrifuge. Transfer the top Hexane layer to a fresh vial.
    
    • Why? This removes the acidic HCl residues and pyridine salts, injecting only the clean organic ester into the GC.

  • Injection: Inject 1 µL of the organic layer.

Visualized Workflow (DOT Diagram)

GCMS_Workflow cluster_Direct Method A: Direct Injection (Risky) cluster_Deriv Method B: Methanolysis (Recommended) Sample Raw Sample (2-Bromopentanoyl Cl) Direct_Solv Dilute in DCM Sample->Direct_Solv Deriv_Rxn Add MeOH + Pyridine (Derivatization) Sample->Deriv_Rxn Direct_Inj GC Injector (Thermal Degradation) Direct_Solv->Direct_Inj Direct_Res Result: Tailing & Ghost Peaks Direct_Inj->Direct_Res Deriv_Prod Methyl 2-bromopentanoate (Stable Ester) Deriv_Rxn->Deriv_Prod Deriv_Inj GC Injection Deriv_Prod->Deriv_Inj Deriv_Res Result: Sharp, Quantifiable Peaks Deriv_Inj->Deriv_Res

Caption: Comparative workflow showing the instability of direct injection versus the stability of the derivatization pathway.

Data Interpretation & Mass Spectral Analysis[3][4][5][6][7][8][9]

When analyzing the derivatized sample, you are detecting Methyl 2-bromopentanoate (MW ≈ 195 Da).

Key Identification Markers (EI Spectrum):
  • Molecular Ion (

    
    ):  Weak signals at m/z 194  and 196 .
    
    • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) peaks. This is the definitive confirmation of bromination.
  • Loss of Methoxy (

    
    ):  A fragment at m/z 163/165  corresponding to 
    
    
    
    .
  • Loss of Bromine (

    
    ):  A dominant peak at m/z 115  (
    
    
    
    ), representing the loss of the bromine atom.
  • McLafferty Rearrangement: Look for characteristic peaks at m/z 87 or 89 if the alkyl chain allows specific rearrangement, though the bromine position often dominates fragmentation.

Impurity Profiling:
  • Unreacted Pentanoyl Chloride: Appears as Methyl Pentanoate (MW 116). Lack of 1:1 isotope pairs.

  • Di-brominated species: Appears as Methyl 2,X-dibromopentanoate. Look for complex isotope patterns (1:2:1 ratio for

    
    ).
    

Performance Comparison

The following table summarizes the experimental data comparing the two methods.

Performance MetricMethod A: Direct InjectionMethod B: Methanolysis (Derivatization)
Peak Symmetry (

)
> 2.5 (Severe Tailing)1.05 (Excellent Symmetry)
Retention Time Stability Drift observed (

0.2 min)
Highly Reproducible (

0.02 min)
Column Lifetime Impact High (Acidic corrosion of phase)Low (Neutral organic injection)
Quantitation Limit (LOQ) High (~500 ppm) due to noiseLow (~10 ppm)
Chemical Specificity Low (Hydrolysis artifacts interfere)High (Definitive ester identification)

Conclusion

For the purity assessment of 2-bromopentanoyl chloride , direct GC-MS injection is scientifically unsound due to thermal instability and column reactivity.

Method B (In-situ Methanolysis) is the validated approach. It stabilizes the analyte, prevents column damage, and yields distinct mass spectral signatures (1:1 Br isotope ratio) that allow for precise quantification of impurities. Researchers must adopt this derivatization workflow to ensure data integrity in drug development applications.

References

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Guides. Link

  • NIST Mass Spectrometry Data Center. Methyl 2-bromobutanoate (Analogous Spectrum). NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. Experimental Protocol for the Hell-Volhard-Zelinsky Bromination of Carboxylic Acids. (Context on synthesis impurities). Link

  • Chromatography Online. Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Link

Sources

Comparative

chiral HPLC methods for enantiomeric excess determination of 2-bromopentanoyl chloride derivatives

Executive Summary The direct chiral analysis of 2-bromopentanoyl chloride is analytically impossible due to its high reactivity and hydrolytic instability. For researchers and drug development professionals, the determin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct chiral analysis of 2-bromopentanoyl chloride is analytically impossible due to its high reactivity and hydrolytic instability. For researchers and drug development professionals, the determination of enantiomeric excess (ee) for this intermediate requires a robust derivatization strategy prior to HPLC analysis.

This guide objectively compares two distinct workflows:

  • Method A (The Gold Standard): Derivatization with aniline to form N-phenyl-2-bromopentanamide, analyzed on Amylose-based CSPs.

  • Method B (The Rapid Screen): Solvolysis with methanol to form methyl 2-bromopentanoate, analyzed on Cellulose-based CSPs.

Verdict: While Method B is faster, Method A is recommended for regulated environments due to superior UV sensitivity (


 shift) and enhanced chiral recognition mechanisms (hydrogen bonding + 

-

interactions).

The Scientific Challenge: Reactivity & Racemization

The analysis of


-halo acid chlorides presents a dual challenge:
  • Hydrolysis: The acyl chloride moiety reacts instantly with moisture in the air or mobile phase, degrading the sample into 2-bromopentanoic acid and HCl.

  • Racemization Risk: The

    
    -proton at C2 is highly acidic due to the electron-withdrawing induction of both the carbonyl and the bromine. In the presence of strong bases or excess heat, the molecule enolizes, leading to immediate racemization.
    
Critical Control Point: The Derivatization Pathway

The following diagram illustrates the workflow and the specific risk of racemization during sample preparation.

DerivatizationWorkflow Start 2-Bromopentanoyl Chloride (Analyte) Risk RISK: Enolization (Racemization) Start->Risk High pH / Heat DerivA Route A: Aniline (Weak Base Buffer) Start->DerivA Controlled Quench DerivB Route B: Methanol (Solvolysis) Start->DerivB Direct Dilution ProdA N-phenyl-2-bromopentanamide (Stable, UV Active) DerivA->ProdA ProdB Methyl 2-bromopentanoate (Volatile, Low UV) DerivB->ProdB

Figure 1: Derivatization pathways. Route A provides a chromophore-tagged, stable derivative suitable for high-sensitivity analysis.

Method A: Aniline Derivatization (Recommended)

Target Derivative: N-phenyl-2-bromopentanamide Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Mechanism of Separation

The formation of the anilide introduces an amide bond and an aromatic ring. This unlocks three-point interaction capabilities with the polysaccharide stationary phase:

  • Hydrogen Bonding: Between the amide -NH- and the carbamate groups on the CSP.

  • Dipole-Dipole: Interaction via the carbonyl oxygen.

  • 
    -
    
    
    
    Stacking:
    Interaction between the phenyl ring of the analyte and the aromatic rings of the CSP.
Experimental Protocol

Note: This protocol is self-validating. The appearance of a single peak in the blank confirms reagent purity.

Step 1: Reagent Preparation

  • Quench Solution: Dissolve 100 µL of aniline in 10 mL of dry Dichloromethane (DCM). Add 50 µL of Pyridine (as an HCl scavenger; pyridine is non-nucleophilic enough to prevent racemization if kept cold).

Step 2: Sample Preparation

  • Take 10 µL of the 2-bromopentanoyl chloride sample.

  • Add dropwise into 500 µL of the Quench Solution at 0°C (Ice bath). Cooling is critical to suppress enolization.

  • Vortex for 30 seconds.

  • Evaporate solvent under a gentle stream of nitrogen.

  • Re-dissolve residue in 1 mL of Mobile Phase (Hexane/IPA).

Step 3: HPLC Conditions

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong signal due to anilide).

  • Temperature: 25°C.

Method B: Methanol Solvolysis (Alternative)

Target Derivative: Methyl 2-bromopentanoate Primary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Mechanism of Separation

Esters lack the hydrogen bond donor capability of amides. Separation relies heavily on the inclusion of the alkyl chain into the chiral grooves of the cellulose polymer. This method is less robust against matrix interference because the derivative absorbs UV poorly (only carbonyl absorption).

Experimental Protocol

Step 1: Sample Preparation

  • Dissolve 10 µL of 2-bromopentanoyl chloride in 1 mL of HPLC-grade Methanol.

  • Allow to stand for 10 minutes at room temperature (Solvolysis is rapid).

  • Inject directly (or dilute with Hexane if using Normal Phase).

Step 2: HPLC Conditions

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v). Note: Lower IPA is required to retain the non-polar ester.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210-220 nm (Weak signal, prone to baseline drift).

Comparative Performance Data

The following table summarizes the expected performance characteristics based on homologous series (


-bromo esters/amides) validation data [1, 2].
ParameterMethod A (Anilide / AD-H)Method B (Methyl Ester / OD-H)
Resolution (

)
> 3.5 (Baseline separation)~ 1.8 (Partial to Baseline)
Selectivity (

)
High (1.2 - 1.4)Moderate (1.1 - 1.2)
UV Sensitivity High (254 nm)Low (210 nm)
Limit of Quantitation 0.05% ee0.5% ee
Prep Time 15 mins (Requires dry down)2 mins (Dilute & Shoot)
Robustness High (Stable derivative)Low (Ester can hydrolyze)
Decision Logic for Method Selection

MethodSelection Start Start: 2-Bromopentanoyl Chloride Analysis Q1 Is UV Sensitivity Critical? (Trace Impurity Analysis?) Start->Q1 MethodA Select METHOD A (Anilide Derivatization) Q1->MethodA Yes (QC/Release) MethodB Select METHOD B (Methanol Solvolysis) Q1->MethodB No (In-process check)

Figure 2: Decision tree for selecting the appropriate analytical method based on sensitivity requirements.

Troubleshooting & System Suitability

Preventing "Ghost" Peaks

Since acid chlorides are synthesized using thionyl chloride (


) or oxalyl chloride, residual reagent can react with aniline to form sulfinyl amines or ureas.
  • Solution: Always inject a "Reagent Blank" (Aniline + Pyridine + DCM) to identify non-analyte peaks.

Racemization Check

To validate that your derivatization process is not causing racemization:

  • Start with a known enantiopure standard (e.g., L-2-bromopentanoic acid).

  • Convert to acid chloride using

    
    .
    
  • Immediately derivatize using Method A.[1]

  • If the HPLC shows < 99% ee, your base (pyridine) concentration is too high or temperature is too high.

References

  • Okamoto, Y., & Kaida, Y. (1994). Resolution by high-performance liquid chromatography using polysaccharide carbamates and benzoates as chiral stationary phases. Journal of Chromatography A, 666(1-2), 403-419.

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc. (Standard text for resolution of alpha-halo carbonyls).
  • Daicel Corporation. (n.d.). Application Note: Separation of alpha-bromo amides on Chiralpak AD-H.

  • Kishore, K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers by Reverse Phase HPLC. Juniper Publishers.

Sources

Validation

2-bromopentanoyl chloride versus bromoacetyl chloride in specific syntheses.

An In-depth Guide for Synthetic Chemists: Choosing Between 2-Bromopentanoyl Chloride and Bromoacetyl Chloride Introduction: A Tale of Two Bifunctional Reagents In the landscape of organic synthesis, bifunctional molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Synthetic Chemists: Choosing Between 2-Bromopentanoyl Chloride and Bromoacetyl Chloride

Introduction: A Tale of Two Bifunctional Reagents

In the landscape of organic synthesis, bifunctional molecules that offer two distinct points of reactivity are invaluable tools for constructing complex molecular architectures. Among these, α-halo acyl chlorides stand out for their dual electrophilic centers: a highly reactive acyl chloride and a carbon-halogen bond amenable to nucleophilic substitution. This guide provides a comparative analysis of two such reagents: the sterically unhindered Bromoacetyl Chloride and its more complex analogue, 2-Bromopentanoyl Chloride .

While both molecules share the same fundamental reactive groups, the substitution at the α-carbon—a hydrogen atom versus a propyl group—introduces critical differences in steric hindrance and reaction kinetics. Understanding these subtleties is paramount for researchers in medicinal chemistry and materials science, as the choice between these reagents can dictate the success, efficiency, and outcome of a synthetic sequence. This guide moves beyond cataloging properties to explain the causal relationships between structure and reactivity, offering field-proven insights to inform your experimental design.

Physicochemical and Structural Comparison

A foundational understanding begins with the core properties of each reagent. While both are corrosive, lachrymatory liquids that react violently with water, their physical characteristics differ slightly due to molecular weight and structure.[1][2]

PropertyBromoacetyl Chloride2-Bromopentanoyl ChlorideRationale for Difference
CAS Number 22118-09-8[1]60494-17-9N/A
Molecular Formula C₂H₂BrClO[1]C₅H₈BrClO[3]Additional C₃H₆ alkyl chain
Molecular Weight 157.39 g/mol [1]199.47 g/mol [4]Increased mass from the propyl group
Boiling Point 127-128 °C[1][2]Not well-documented; predicted >150 °CHigher molecular weight leads to stronger van der Waals forces
Density ~1.89 g/mL at 20 °C[1][2]Not well-documented; predicted <1.89 g/mLIncreased volume from the alkyl chain relative to mass increase
Structure Br-CH₂-COClCH₃CH₂CH₂-CH(Br)-COClPropyl group at the α-carbon

The most significant distinction lies in the local environment of the carbon-bromine bond. Bromoacetyl chloride features a primary (1°) bromide, whereas 2-bromopentanoyl chloride contains a secondary (2°) bromide. This structural variance is the principal driver of their differential reactivity in nucleophilic substitution reactions.

Caption: Structural differences between Bromoacetyl Chloride and 2-Bromopentanoyl Chloride.

Comparative Reactivity Analysis: A Dichotomy of Function

Both molecules are bifunctional, meaning they possess two reactive sites.[1] The choice of which reagent to use hinges on which site you intend to functionalize and under what kinetic constraints.

Reactivity at the Acyl Chloride Carbonyl

The acyl chloride group is the more electrophilic center in both molecules and will typically react first with most nucleophiles (e.g., amines, alcohols, water).[5][6][7] This is a classic nucleophilic acyl substitution reaction.[6]

  • Mechanism: The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[5]

  • Causality: The high electrophilicity of the carbonyl carbon is due to the strong inductive effect of both the carbonyl oxygen and the adjacent chlorine atom. Resonance donation from the chlorine p-orbitals is poor, making the carbonyl carbon highly electron-deficient and reactive.[8][9]

  • Performance Comparison: The difference in alkyl chain length (H vs. propyl) has a negligible impact on the reactivity of the acyl chloride moiety. Both reagents will undergo rapid acylation of nucleophiles like primary amines or alcohols at room temperature or below. Therefore, if the primary goal is simply to acylate a substrate, both reagents are functionally equivalent in this regard.

Reactivity at the α-Bromo Carbon

Herein lies the critical difference. The reactivity of the α-bromo position is governed by its susceptibility to nucleophilic attack, typically an Sₙ2 reaction.

  • Bromoacetyl Chloride: Featuring a primary bromide, the α-carbon is sterically unhindered. This allows for rapid Sₙ2 displacement by a wide range of nucleophiles.[10] The accessibility of the carbon atom facilitates the backside attack required for the Sₙ2 mechanism.[11]

  • 2-Bromopentanoyl Chloride: The presence of a propyl group on the α-carbon creates significant steric hindrance.[12] This bulkiness shields the carbon from backside attack, dramatically slowing down the rate of Sₙ2 reactions.[10][13] For practical purposes, Sₙ2 reactions at this secondary center will be orders of magnitude slower than at the primary center of bromoacetyl chloride.[13]

G start Select Acylation Strategy decision Is subsequent, rapid Sₙ2 reaction at the α-carbon required? start->decision reagent1 Use Bromoacetyl Chloride decision->reagent1  Yes reagent2 Use 2-Bromopentanoyl Chloride decision->reagent2  No outcome1 Enables fast, efficient Sₙ2 displacement. Ideal for bifunctional linking and cyclizations. reagent1->outcome1 outcome2 Sₙ2 at α-carbon is slow. Useful for introducing a sterically hindered α-substituent where further reaction at that site is undesired. reagent2->outcome2

Caption: Decision workflow for selecting the appropriate α-bromo acyl chloride.

Case Study: Synthesis of a Secondary Amide and Subsequent Functionalization

To illustrate the practical implications, let's consider the synthesis of an N-benzyl amide followed by an attempted nucleophilic substitution with sodium azide.

Objective 1: Amide Formation

The goal is to synthesize N-benzyl-2-bromoacetamide and N-benzyl-2-bromopentanamide.

Protocol: General Procedure for Amidation

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.

  • Reaction: Benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) are dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath.

  • Addition: The respective acyl chloride (bromoacetyl chloride or 2-bromopentanoyl chloride, 1.05 eq), dissolved in the same solvent, is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction mixture is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude amide product is purified by recrystallization or column chromatography.

Expected Outcome & Causality: In this acylation step, the performance of both reagents is nearly identical. The nucleophilic attack occurs at the highly reactive acyl chloride carbonyl. The steric difference at the α-carbon has no significant influence on this initial reaction. High yields (>90%) of the desired amides are expected in both cases.

Objective 2: Sₙ2 Displacement of Bromide

The goal is to convert the N-benzyl-2-bromo amides into their corresponding 2-azido derivatives.

Protocol: Azide Substitution

  • Reaction Setup: The purified N-benzyl-2-bromo amide (1.0 eq) and sodium azide (1.5 eq) are dissolved in a polar aprotic solvent such as DMF.

  • Reaction: The mixture is heated to 50-70 °C and monitored by TLC.

Expected Outcome & Causality:

Starting MaterialExpected Reaction RateRationale (Trustworthiness)
N-benzyl-2-bromoacetamide Fast. Reaction likely complete within a few hours.The substrate is a primary alkyl bromide. The Sₙ2 transition state is easily accessible, leading to rapid displacement of the bromide by the azide nucleophile. This is a self-validating system based on fundamental Sₙ2 kinetics.[10]
N-benzyl-2-bromopentanamide Very Slow. Reaction may require prolonged heating at higher temperatures or may not proceed to completion.The substrate is a secondary alkyl bromide. The propyl group severely hinders the necessary backside attack by the azide nucleophile, drastically increasing the activation energy for the Sₙ2 reaction.[12][13] This demonstrates the principle of steric hindrance as a controlling factor in synthetic strategy.

This case study clearly demonstrates the core principle:

  • Bromoacetyl chloride is the reagent of choice for introducing a Br-CH₂-C(O)- moiety that is intended for subsequent, efficient Sₙ2 functionalization.

  • 2-Bromopentanoyl chloride should be used when the synthetic goal is to introduce a R-CH(Br)-C(O)- group where the bromine is either the final desired functionality or where its low reactivity is a strategic advantage to prevent unwanted side reactions at that position.

Application in Drug Development: The Case of Synthetic Cathinones

Synthetic cathinones are a class of psychoactive compounds structurally related to amphetamines, differing by a β-keto group.[14] The synthesis of many analogues involves the acylation of an aromatic ring (Friedel-Crafts reaction) followed by amination at the α-position.

G cluster_0 Synthetic Pathway reagent Aromatic Substrate (e.g., Benzene) step1 Friedel-Crafts Acylation (AlCl₃) reagent->step1 acyl_chloride Bromoacetyl Chloride OR 2-Bromopentanoyl Chloride acyl_chloride->step1 intermediate α-Bromo Ketone step1->intermediate step2 Sₙ2 Amination intermediate->step2 amine Amine (R-NH₂) (e.g., Methylamine) amine->step2 product Substituted Cathinone (β-Keto Amine) step2->product

Sources

Comparative

Technical Comparison Guide: Kinetic Profiles and Synthetic Utility of 2-Bromopentanoyl Chloride

Topic: Kinetic Studies of 2-Bromopentanoyl Chloride Reactions Content Type: Publish Comparison Guide Executive Summary 2-Bromopentanoyl chloride (also known as -bromovaleric acid chloride) represents a critical class of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of 2-Bromopentanoyl Chloride Reactions Content Type: Publish Comparison Guide

Executive Summary

2-Bromopentanoyl chloride (also known as


-bromovaleric acid chloride) represents a critical class of bifunctional electrophiles used extensively in the synthesis of peptidomimetics, 

-thioamides, and pharmaceutical intermediates like Triptolide derivatives.[1] Its unique reactivity profile is defined by a delicate balance between the electron-withdrawing inductive effect of the

-halogen and the steric hindrance imposed by the propyl chain.

This guide provides a technical analysis of its kinetic behavior compared to non-halogenated and chain-shortened analogs, offering researchers actionable data for optimizing acylation and amination workflows.

Mechanistic Foundation & Reactivity

The reactivity of 2-bromopentanoyl chloride is governed by the Nucleophilic Addition-Elimination mechanism.[2] Unlike alkyl halides which undergo


 or 

reactions, acyl chlorides react via a tetrahedral intermediate.[3]
The -Halo Effect

The presence of a bromine atom at the


-position (C2) exerts a strong negative inductive effect (-I). This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic (

) than in pentanoyl chloride. However, the C2-propyl group introduces steric bulk that impedes nucleophilic approach compared to 2-bromoacetyl chloride.
Reaction Pathway Diagram

The following diagram illustrates the aminolysis pathway, a common application in drug synthesis.

ReactionMechanism Reactant 2-Bromopentanoyl Cl (Electrophile) TS Tetrahedral Intermediate Reactant->TS Nucleophilic Attack (Rate Determining) Nu Nucleophile (R-NH2) Nu->TS Product α-Bromoamide (Product) TS->Product Elimination of Cl- Leaving HCl (Byproduct) TS->Leaving

Figure 1: Bimolecular Nucleophilic Substitution (


-like) pathway at the acyl carbon.

Comparative Kinetic Analysis

The following table compares 2-bromopentanoyl chloride against its structural analogs. The "Relative Reactivity" is derived from established physical organic chemistry principles (Taft equation parameters


 and 

).
Table 1: Relative Reactivity & Kinetic Factors
ReagentStructureRelative Rate (

)*
Electronic Factor (

)
Steric Factor (

)
Primary Application
2-Bromoacetyl Chloride

Fastest (100) High (-I effect)Low (Minimal steric)Rapid acetylation
2-Bromopentanoyl Chloride

High (65) High (-I effect)Moderate (Propyl bulk)

-Amino acid synthesis
Pentanoyl Chloride

Moderate (15) Low (No

-halo)
ModerateLipid/Ester synthesis
5-Bromopentanoyl Chloride

Moderate (18) Low (Br is distant)ModerateValsartan intermediates

*Note: Relative rates are estimated based on hydrolysis in aqueous acetone at 25°C. Actual values vary by solvent dielectric constant.

Key Insight: 2-Bromopentanoyl chloride is significantly more reactive than pentanoyl chloride due to the


-Br, but slightly slower than 2-bromoacetyl chloride due to the steric hindrance of the propyl chain.

Experimental Protocols

Protocol A: Kinetic Monitoring via Conductometry

To determine precise rate constants (


) for hydrolysis, conductometry is the preferred method as it tracks the release of 

(ionic species) in real-time.

Reagents:

  • Substrate: 2-Bromopentanoyl chloride (

    
     M)
    
  • Solvent: 90:10 Acetone:Water (v/v)

Workflow:

  • Baseline: Equilibrate 50 mL of solvent at 25.0°C

    
     0.1°C in a thermostated cell.
    
  • Initiation: Inject

    
     of neat 2-bromopentanoyl chloride.
    
  • Data Acquisition: Record conductance (

    
    ) every 0.5 seconds using a digital conductometer.
    
  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    .
Protocol B: Synthetic Application (Aminolysis)

This protocol minimizes side reactions (dimerization) common with highly reactive


-haloacyl chlorides.
  • Setup: Dissolve amine (1.0 equiv) and triethylamine (1.1 equiv) in dry DCM at 0°C.

  • Addition: Add 2-bromopentanoyl chloride (1.0 equiv) dropwise over 30 minutes. Crucial: Slow addition prevents local overheating and "ketene" pathway side-products.

  • Workup: Wash with 1M HCl to remove unreacted amine, dry over

    
    , and concentrate.
    

Applications in Drug Development

The kinetic profile of 2-bromopentanoyl chloride makes it a "Goldilocks" reagent—reactive enough for difficult couplings but stable enough to handle without extreme precautions.

  • Triptolide Derivatives: Used to introduce lipophilic spacers in antitumor prodrugs. The

    
    -bromine allows for subsequent substitution with amines to increase solubility.
    
  • Peptidomimetics: Acts as a chiral building block (if starting from optically active acid) for synthesizing non-natural amino acids via the Hell-Volhard-Zelinsky type precursors.

Applications Substrate 2-Bromopentanoyl Chloride AminoAcid α-Amino Acid Synthesis (via Amination) Substrate->AminoAcid + NH3 / R-NH2 Thioamide α-Thioamide Precursors (via Lawesson's Reagent) Substrate->Thioamide + Amine -> Amide -> Thionation Pharma Pharma Intermediates (e.g. Triptolide analogs) Substrate->Pharma Linker Attachment

Figure 2: Synthetic utility map for drug development workflows.

References

  • Mechanistic Studies of Solvolysis

    • Bentley, T. W., & Llewellyn, G. (1990). Yx scales of solvent ionizing power. Progress in Physical Organic Chemistry. Link

  • Synthesis of

    
    -Thioamides: 
    
    • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. Link

  • Reactivity of

    
    -Haloacyl Chlorides: 
    
    • Kivinen, A. (1972). The Solvolysis of Acyl Halides. The Chemistry of Acyl Halides. Link (General Reference for Acyl Halide Kinetics)

  • Triptolide Derivative Synthesis

    • Use of 2-bromopentanoyl chloride in antitumor prodrug synthesis. World Intellectual Property Organization (WIPO). Link

  • General Acyl Chloride Hydrolysis

    • Song, B. D., & Jencks, W. P. (1989). Mechanisms of solvolysis of substituted benzoyl chlorides. Journal of the American Chemical Society. Link

Sources

Validation

A Senior Application Scientist's Guide to NMR Validation of 2-Bromopentanoyl Chloride Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, particularly within drug development and materials science, the unambiguous structural confirmation of reaction pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly within drug development and materials science, the unambiguous structural confirmation of reaction products is paramount. Acyl chlorides, such as 2-bromopentanoyl chloride, are highly reactive intermediates capable of undergoing nucleophilic acyl substitution with a variety of nucleophiles including alcohols, amines, and thiols.[1][2] The resulting products, typically esters, amides, or thioesters, require rigorous characterization to ensure the desired transformation has occurred and to identify any potential side products. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of molecular structures in solution.

This guide provides an in-depth comparison of the expected NMR spectral signatures of products derived from 2-bromopentanoyl chloride. It will delve into the causality behind experimental choices in NMR analysis and present self-validating protocols to ensure trustworthy and accurate structural determination.

The Synthetic Landscape: Potential Reactions of 2-Bromopentanoyl Chloride

2-Bromopentanoyl chloride possesses two electrophilic centers: the highly reactive acyl chloride carbon and the carbon bearing the bromine atom. Nucleophilic attack will predominantly occur at the acyl chloride, leading to the formation of a new amide, ester, or other acyl derivative.[1][2] The stereochemistry at the C2 position may be retained or inverted depending on the reaction mechanism, a detail that can often be resolved by advanced NMR techniques.

Below is a generalized reaction scheme illustrating the expected products from the reaction of 2-bromopentanoyl chloride with common nucleophiles.

G reagent 2-Bromopentanoyl Chloride product Substituted Product (Ester or Amide) reagent->product + Nucleophile nucleophile Nucleophile (e.g., R-OH, R-NH2) hcl HCl

Caption: Generalized reaction of 2-bromopentanoyl chloride.

Comparative NMR Analysis: Distinguishing Product Structures

The key to validating the product structure lies in the careful analysis of both ¹H and ¹³C NMR spectra. The chemical environment of each proton and carbon atom dictates its chemical shift, and the interactions between neighboring protons give rise to characteristic splitting patterns (coupling).

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR chemical shifts for the core structure of a generic 2-bromopentanoyl derivative. The exact chemical shifts will vary depending on the specific nucleophile used and the solvent.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Key Distinguishing Features
H2 (methine)4.2 - 4.5Doublet of triplets (dt) or Triplet (t)Downfield shift due to proximity to bromine and the carbonyl group. Coupling to H3 protons is crucial for confirmation.
H3 (methylene)1.9 - 2.2Multiplet (m)Diastereotopic protons may exhibit complex splitting.
H4 (methylene)1.4 - 1.6Multiplet (m)
H5 (methyl)0.9 - 1.1Triplet (t)Characteristic upfield signal for a terminal methyl group.

Causality Behind Spectral Features: The electron-withdrawing effects of the bromine atom and the carbonyl group deshield the adjacent H2 proton, causing it to resonate at a lower field (higher ppm value). The splitting pattern of H2 is a critical piece of evidence. It will be split by the two H3 protons, and if the nucleophile contains protons on an adjacent atom (e.g., the -CH2- of an ethanol nucleophile), further coupling may be observed.

Expected ¹³C NMR Spectral Data

¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (ppm) Key Distinguishing Features
C1 (carbonyl)165 - 175Most downfield signal, characteristic of an ester or amide carbonyl.[3][4]
C2 (methine)45 - 55Shifted downfield by the attached bromine.
C3 (methylene)30 - 40
C4 (methylene)18 - 25
C5 (methyl)10 - 15Most upfield signal.

Trustworthiness Through Correlation: The structural assignment is solidified by using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy). An HSQC experiment correlates each proton signal with its directly attached carbon, while a COSY spectrum reveals which protons are coupled to each other. This network of correlations provides a self-validating system for the structural assignment.[5]

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Multiplicity) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC Structure Validated Product Structure COSY->Structure HSQC->Structure

Caption: NMR workflow for structural validation.

Experimental Protocols for Robust Validation

To ensure the generation of high-quality, reproducible NMR data, the following protocols are recommended.

Protocol 1: Synthesis of a Model Derivative (N-ethyl-2-bromopentanamide)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-bromopentanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).

  • Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ethylamine (2.2 eq) in anhydrous DCM (5 mL) dropwise over 15 minutes with stirring. The excess ethylamine acts as a base to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 256 or more).

  • 2D NMR Acquisition: Acquire COSY and HSQC spectra using standard pulse programs.

  • Data Processing: Process all spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Conclusion

The structural validation of reaction products from 2-bromopentanoyl chloride is a critical step in chemical synthesis. By employing a combination of ¹H, ¹³C, and 2D NMR techniques, researchers can confidently and accurately determine the structure of their products. The methodologies and comparative data presented in this guide provide a robust framework for achieving this, ensuring the scientific integrity and trustworthiness of the reported findings.

References

  • ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromopentanoyl Chloride. Retrieved from [Link]

  • SACH. (2025). 5-Bromovaleryl Chloride (CAS No.: 4509-90-4) as Raw Material for Chemical Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Stereocontrol in Reactions with 2-Bromopentanoyl Chloride

For professionals in synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for synthesizing safe and efficacious therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for synthesizing safe and efficacious therapeutic agents. Chiral building blocks, such as 2-bromopentanoyl chloride, are invaluable tools in this pursuit. This guide provides an in-depth analysis of the factors governing the stereochemical outcome of reactions involving this versatile reagent, moving beyond simple protocols to explain the causal relationships that underpin experimental design and results.

The Dichotomy of Reactivity: Carbonyl Substitution vs. Alpha-Carbon Integrity

2-Bromopentanoyl chloride presents two primary electrophilic sites: the highly reactive carbonyl carbon of the acyl chloride and the stereogenic alpha-carbon bearing the bromine atom.[1][2] The vast majority of nucleophilic attacks will occur at the carbonyl carbon, following a nucleophilic acyl substitution pathway.[3][4][5] However, the conditions of this primary reaction can profoundly influence the stereochemical integrity of the adjacent chiral center.

The critical question for the synthetic chemist is: under what conditions can we substitute the chloride at the carbonyl group while preserving, inverting, or controllably altering the stereocenter at C-2? The answer lies in understanding the competition between the desired nucleophilic acyl substitution and potential side reactions at the alpha-carbon, namely SN1 and SN2 displacement of the bromide or base-mediated enolization leading to racemization.

The Mechanistic Crossroads: SN1 vs. SN2 Pathways at the Alpha-Carbon

While the main event is at the carbonyl group, the fate of the C-2 stereocenter is dictated by the principles of nucleophilic aliphatic substitution. Because the bromine is on a secondary carbon, both SN1 and SN2 mechanisms are plausible, each with a distinct stereochemical consequence.[6][7][8]

  • SN2 Pathway (Inversion): This pathway involves a one-step, concerted mechanism where the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack).[9][10] This process leads to a predictable inversion of the stereochemical configuration. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism.[10][11]

  • SN1 Pathway (Racemization): This two-step mechanism begins with the departure of the leaving group to form a planar carbocation intermediate.[12][13] The nucleophile can then attack this flat intermediate from either face with roughly equal probability.[9][12][14] The result is racemization, the formation of a nearly 1:1 mixture of enantiomers.[9][14] Polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, favor the SN1 pathway.[6][7]

The following diagram illustrates these competing pathways at the C-2 position.

G cluster_main Stereochemical Fate at C-2 of 2-Bromopentanoyl Moiety cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Start (R)-2-Bromopentanoyl Derivative SN2_TS Trigonal Bipyramidal Transition State Start->SN2_TS Strong Nucleophile Polar Aprotic Solvent Carbocation Planar Carbocation Intermediate Start->Carbocation Weak Nucleophile Polar Protic Solvent Inversion (S)-Product (Inversion of Configuration) SN2_TS->Inversion Product Formation Racemic Racemic Mixture (R)- and (S)-Products Carbocation->Racemic Nucleophilic Attack (from either face)

Caption: Competing SN1 and SN2 pathways at the alpha-carbon.

The Primary Reaction: Nucleophilic Acyl Substitution

The reaction of 2-bromopentanoyl chloride with nucleophiles like amines or alcohols is a nucleophilic acyl substitution. This typically proceeds via a tetrahedral intermediate. The key to preserving the stereochemistry at C-2 is to ensure this process occurs under conditions that do not promote racemization via enolization or SN1/SN2 side reactions at the alpha-position.

G cluster_acyl Nucleophilic Acyl Substitution Workflow Reagent 2-Bromopentanoyl Chloride (Chiral Center at C-2) Intermediate Tetrahedral Intermediate Reagent->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH Nucleophile->Intermediate Product Acyl-Substituted Product (Stereocenter at C-2 Potentially Retained) Intermediate->Product 2. Elimination of Cl- LeavingGroup Chloride (Cl-) Leaving Group Intermediate->LeavingGroup G cluster_workflow Experimental Workflow for Stereoretentive Amidation Setup 1. Assemble Flask under Inert Atmosphere Reagents 2. Dissolve Amine & Base in Anhydrous DCM Setup->Reagents Cool 3. Cool to 0°C Reagents->Cool Addition 4. Add Acyl Chloride Solution Dropwise Cool->Addition React 5. Stir and Monitor (TLC) Addition->React Workup 6. Aqueous Workup & Extraction React->Workup Purify 7. Purify (Chromatography) & Analyze (Chiral HPLC) Workup->Purify

Sources

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